Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 6-methyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-7-12-5-6-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOYZVQMOOKKQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic pathways for tert-butyl 6-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. This document details established methodologies, presents quantitative data in a structured format, and includes comprehensive experimental protocols.
Introduction
This compound and its enantiomers are crucial building blocks in medicinal chemistry, notably in the synthesis of Rho-kinase inhibitors and other therapeutic molecules. The seven-membered diazepane ring system with a methyl substituent presents a unique structural motif that has garnered significant interest in drug discovery. This guide outlines two primary, robust synthetic strategies for the preparation of this compound, providing researchers with the necessary information for its efficient synthesis.
Synthetic Pathways
Two principal pathways for the synthesis of this compound are highlighted here:
-
Reductive Amination and Cyclization Strategy: This pathway commences with readily available starting materials and proceeds through a reductive amination followed by cyclization and protection steps.
-
Nosyl-Deprotection Strategy: This approach utilizes a nosyl-protected diazepane precursor, which is subsequently deprotected to yield the target compound. This method is particularly useful for synthesizing specific enantiomers.
The logical flow of these synthetic approaches is illustrated below.
Caption: Overview of the primary synthetic strategies.
Pathway 1: Reductive Amination and Cyclization
This pathway offers a versatile approach starting from commercially available precursors. A key transformation involves the formation of the diazepane ring via reductive amination and subsequent cyclization.
Experimental Workflow
The general workflow for this synthetic route is depicted below.
Caption: Experimental workflow for the reductive amination and cyclization pathway.
Detailed Experimental Protocol
A representative experimental procedure is adapted from the synthesis of a similar chiral diazepane intermediate.
Step 1: Synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate
A practical synthesis involves the intramolecular Fukuyama-Mitsunobu cyclization of a N-nosyl diamino alcohol derived from commercially available (S)-2-aminopropan-1-ol[1].
-
Preparation of the N-nosyl diamino alcohol: (S)-2-aminopropan-1-ol is reacted with a suitable N-protected aminoethylating agent, followed by nosylation of the secondary amine.
-
Intramolecular Fukuyama-Mitsunobu Cyclization: The resulting N-nosyl diamino alcohol is subjected to intramolecular cyclization under Fukuyama-Mitsunobu conditions to form the nosyl-protected diazepane ring.
-
Boc Protection: The secondary amine of the diazepane ring is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
-
Nosyl Deprotection: The nosyl group is selectively removed to yield (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%ee) | Reference |
| 1 | (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | (S)-(+)-2-amino-1-propanol | Multiple steps | 45.2 (overall) | 99.9 | [2][3] |
Pathway 2: Nosyl-Deprotection Strategy
This pathway provides a direct route to the target compound from a nosyl-protected precursor. The selective removal of the 2-nitrobenzenesulfonyl (nosyl) group is the key step in this synthesis.
Synthesis Pathway Diagram
Caption: Synthesis via nosyl deprotection.
Detailed Experimental Protocol
The following protocol is based on a patented procedure for the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate[2][3].
Synthesis of (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate [2][3]
-
To a solution of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate (2.60 kg, 6.51 mol) in acetonitrile (20 L), potassium carbonate (1.79 kg, 13.0 mol) is added.
-
The resulting mixture is cooled to an internal temperature of 20°C or below.
-
Thiophenol (2.15 kg, 19.5 mol) is gradually added over 6 hours, maintaining the temperature at 20°C or below.
-
The reaction mixture is stirred at 20°C for 18 hours.
-
After completion of the reaction (monitored by TLC), the insoluble materials are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ice water, and the pH is adjusted to 3 with 2N hydrochloric acid, followed by washing with ethyl acetate.
-
The aqueous layer is then basified to pH 9 with potassium carbonate and extracted with ethyl acetate.
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford the product as a yellow oil.
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%ee) | Reference |
| 1 | (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate | Thiophenol, K₂CO₃ | 85.7 | 99.9 | [3] |
Conclusion
This guide has detailed two effective synthetic pathways for the preparation of this compound. The reductive amination and cyclization approach offers flexibility with starting materials, while the nosyl-deprotection strategy provides a more direct route from a pre-formed diazepane ring. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this important pharmaceutical intermediate.
References
An In-Depth Technical Guide to Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on the compound's characteristics and handling.
Core Chemical Properties
This compound, a substituted diazepane derivative, is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural features, including the Boc-protected amine and the methyl-substituted diazepine ring, make it a versatile building block in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 1211595-59-3 | [1][2][3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][3][4] |
| Molecular Weight | 214.30 g/mol | [2][4] |
| Physical Form | Solid | [4] |
| Purity | ≥95% | [2][5] |
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| Flash Point | Not applicable | [4] |
| Storage Class | 11 - Combustible Solids | [4] |
Synthesis and Purification
The precursor, 6-methyl-1,4-diazepane (CAS 89582-17-2), is a known compound.[6] The Boc protection of the diazepine nitrogen would typically be carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of this compound.
Purification of the final product would likely be achieved through standard techniques such as column chromatography on silica gel.
Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by the two nitrogen atoms of the diazepine ring and the Boc protecting group.
-
N-H Reactivity: The unprotected secondary amine is nucleophilic and can participate in various reactions, including alkylation, acylation, and arylation, allowing for further functionalization of the molecule.
-
Boc Group Stability and Cleavage: The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of non-acidic conditions. It can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This deprotection step is crucial for subsequent transformations at the protected nitrogen.
Boc Deprotection Workflow
Caption: A diagram illustrating the acid-catalyzed deprotection of the Boc group.
Spectroscopic Data
While specific experimental spectroscopic data for this compound is not publicly available, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the diazepine ring and the methyl group would appear as a series of multiplets and a doublet, respectively, in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum would feature a quaternary carbon signal for the tert-butyl group around 80 ppm and a carbonyl carbon from the carbamate at approximately 155 ppm. The remaining carbon signals would correspond to the diazepine ring and the methyl group.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to its molecular weight.
Biological Activity and Applications
This compound and its derivatives are of significant interest in drug discovery. Homopiperazine derivatives, a class to which this compound belongs, have been noted for their potential antibiotic properties.[3] The diazepine scaffold is a common feature in a variety of centrally active pharmaceuticals.
The Boc-protected nature of this compound makes it an ideal intermediate for the synthesis of more complex molecules where selective functionalization of the diazepine nitrogens is required. For instance, the synthesis of a related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, has been described as a key step in the production of Rho-kinase inhibitors.
Safety and Handling
"this compound" is classified as a combustible solid.[4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
This technical guide provides a summary of the currently available information on this compound. Further research is needed to fully characterize its physical, chemical, and biological properties.
References
- 1. 6-Methyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester | 1211595-59-3 [chemicalbook.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1211595-59-3 1-Boc-6-Methyl-1,4-diazepane AKSci 3749AA [aksci.com]
- 6. 6-Methyl-[1,4]diazepane CAS#: 89582-17-2 [m.chemicalbook.com]
In-Depth Technical Guide: Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate
CAS Number: 1211595-59-3
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction: Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a derivative of 1,4-diazepane, a privileged scaffold, it provides a versatile platform for the synthesis of novel therapeutic agents. The incorporation of a methyl group introduces chirality and steric bulk, while the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the unprotected nitrogen atom. This guide provides a detailed overview of its chemical properties, a potential synthetic pathway, and its relevance in the development of new pharmaceuticals.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers.
| Property | Value |
| CAS Number | 1211595-59-3 |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| Appearance | Solid |
| SMILES | CC1CNCCN(C(OC(C)(C)C)=O)C1 |
| InChI | 1S/C11H22N2O2/c1-9-7-12-5-6-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 |
| InChI Key | KPOYZVQMOOKKQV-UHFFFAOYSA-N |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. The following are reported ¹H and ¹³C NMR spectral data.[1]
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (126 MHz, CDCl₃) |
| δ 3.90 – 3.81 (m, 1H) | δ 154.7 |
| δ 3.39 – 3.28 (m, 2H) | δ 78.9 |
| δ 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H) | δ 52.9 |
| δ 1.92 – 1.72 (m, 2H) | δ 46.4 |
| δ 1.58 – 1.48 (m, 1H) | δ 33.1 |
| δ 1.45 (s, 9H) | δ 28.7 |
| δ 1.14 (d, J = 6.3 Hz, 3H) | δ 23.4 |
| δ 20.7 |
Experimental Protocols: A Potential Synthetic Approach
This proposed synthesis involves the protection of one amine of a suitable diamine precursor, followed by cyclization to form the 1,4-diazepane ring. The selective mono-protection of symmetrical diamines can be challenging, often yielding a mixture of unprotected, mono-protected, and di-protected products.
General Procedure for Mono-Boc Protection of a Diamine:
-
Dissolve the diamine in a suitable solvent (e.g., dichloromethane, methanol).
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of di-tert-butyl dicarbonate (Boc₂O) dissolved in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography on silica gel to isolate the mono-Boc-protected diamine.
Significance in Drug Discovery
The 1,4-diazepane scaffold is a key structural motif in a wide array of biologically active compounds.[3][4] These seven-membered heterocyclic rings are conformationally flexible, allowing them to mimic peptide β-turns and interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3]
Derivatives of 1,4-diazepane have demonstrated a broad spectrum of pharmacological activities, including:
-
Antipsychotic
-
Anxiolytic
-
Anticonvulsant
-
Antibacterial
-
Antifungal
-
Anticancer[4]
The title compound, with its protected amine and a chiral methyl group, serves as a valuable intermediate for creating libraries of diverse 1,4-diazepane derivatives for high-throughput screening in drug discovery programs. The Boc-protecting group can be readily removed under acidic conditions, allowing for subsequent derivatization at that position.
A closely related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, is a key intermediate in the synthesis of K-115, a Rho-kinase inhibitor.[5] This highlights the potential utility of substituted mono-Boc-1,4-diazepanes in the development of targeted therapies.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Application in Drug Discovery Logic
Caption: Role as a building block in drug discovery.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate: A Key Intermediate in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate, a crucial building block in medicinal chemistry. We will explore its chemical properties, provide a detailed experimental protocol for its synthesis, and illustrate its significance in the drug development pipeline, particularly its role as a key intermediate in the synthesis of novel therapeutics.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below. These details are essential for its application in synthetic chemistry.
| Property | Value |
| Molecular Weight | 214.30 g/mol [1][2] |
| Molecular Formula | C₁₁H₂₂N₂O₂[1] |
| Appearance | Solid[1] |
| InChI | 1S/C11H22N2O2/c1-9-7-12-5-6-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3[1] |
| InChI Key | KPOYZVQMOOKKQV-UHFFFAOYSA-N[1] |
| SMILES | CC1CNCCN(C(OC(C)(C)C)=O)C1[1] |
Significance in Drug Development
This compound is a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel kinase inhibitors. For instance, the (S)-enantiomer of this compound is a key intermediate in the practical synthesis of the Rho-kinase inhibitor K-115.[3] The diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The strategic placement of the methyl group and the tert-butoxycarbonyl (Boc) protecting group allows for precise chemical modifications, making it an ideal starting material for building diverse chemical libraries for drug screening.
The general workflow for utilizing such a key intermediate in a drug discovery program is outlined in the diagram below.
Experimental Protocol: Synthesis of a Substituted 1,4-Diazepane Derivative
The following is a representative experimental protocol for the synthesis of a substituted 1,4-diazepane derivative, based on methodologies reported in the literature.[4] This multi-step synthesis highlights the chemical transformations required to produce these valuable scaffolds.
Step 1: Deprotection of a Nosyl-Protected Intermediate
-
To a solution of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate (2.60 kg, 6.51 mol) in acetonitrile (20 L), add potassium carbonate (1.79 kg, 13.0 mol).
-
Gradually add thiophenol (2.15 kg, 19.5 mol) to the reaction mixture at an internal temperature of 20°C or below over 6 hours.
-
Stir the mixture at 20°C for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
Filter off the insoluble materials and concentrate the filtrate under reduced pressure to yield the deprotected intermediate.
Step 2: Sulfonylation of the Deprotected Intermediate
-
Prepare a solution of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (2.76 kg, 12.9 mol) and triethylamine (2.97 kg, 29.3 mol) in acetonitrile (45.2 kg).
-
Under an argon atmosphere and while ice cooling, add 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride (3.30 kg, 11.7 mol) and wash with additional acetonitrile (6.45 kg).
-
Stir the resulting mixture for two hours while maintaining ice cooling.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the residue, add a mixture of petroleum ether and methyl t-butyl ether (12.5:1) and stir vigorously.
-
Collect the resulting precipitate by filtration and dry to obtain the final product.
The synthetic workflow for producing a substituted 1,4-diazepane derivative is illustrated in the following diagram.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 29981001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of Boc-Protected Methyl-1,4-Diazepanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a representative synthetic protocol for tert-butyl-protected methyl-1,4-diazepane derivatives. Due to the limited availability of specific experimental data for tert-butyl 6-methyl-1,4-diazepane-1-carboxylate, this document presents data for the closely related and commercially available isomer, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, as a representative example. The methodologies and expected spectral features are analogous and serve as a valuable reference for researchers working with this class of compounds.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for a mono-Boc-protected methyl-1,4-diazepane, based on typical values for such structures.
Table 1: Nuclear Magnetic Resonance (NMR) Data
Compound: (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate
| ¹H NMR (Proton) | ¹³C NMR (Carbon) |
| Chemical Shift (δ) ppm | Description |
| ~3.5-3.8 | (m, 2H, -N-CH₂ -CH(CH₃)-) |
| ~3.2-3.5 | (m, 2H, -N-CH₂ -CH₂-N(Boc)-) |
| ~2.8-3.1 | (m, 1H, -N-CH₂-CH (CH₃)-) |
| ~2.5-2.8 | (m, 2H, -NH-CH₂ -CH₂-) |
| ~1.7-2.0 | (m, 2H, -CH₂-CH₂ -CH(CH₃)-) |
| ~1.45 | (s, 9H, -C(CH₃)₃) |
| ~1.0-1.2 | (d, 3H, -CH(CH₃)) |
| Variable | (br s, 1H, -NH ) |
Note: The exact chemical shifts and multiplicities are dependent on the solvent and instrument used. The provided data is a general representation.
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Spectroscopic Technique | Characteristic Peaks/Values | Interpretation |
| Infrared (IR) | ~3340 cm⁻¹ (broad) | N-H stretch (secondary amine) |
| ~2970, 2930, 2860 cm⁻¹ | C-H stretch (aliphatic) | |
| ~1690 cm⁻¹ (strong) | C=O stretch (carbamate) | |
| ~1420, 1365 cm⁻¹ | C-H bend (tert-butyl) | |
| ~1160 cm⁻¹ | C-N stretch | |
| Mass Spectrometry (MS) | m/z 215.18 | [M+H]⁺ (Calculated for C₁₁H₂₂N₂O₂) |
| m/z 159.13 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) | |
| m/z 115.12 | [M - Boc + H]⁺ (Loss of the Boc group) |
Experimental Protocols
A general and robust method for the synthesis of the target compound involves the selective mono-N-Boc protection of the corresponding diamine precursor (e.g., 5-methyl-1,4-diazepane).
Protocol: Mono-Boc Protection of a Cyclic Diamine
Materials:
-
5-methyl-1,4-diazepane (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve 5-methyl-1,4-diazepane (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM to the stirred reaction mixture. The slow addition helps to minimize the formation of the di-protected by-product.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours at room temperature.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or a mixture of DCM and methanol, to afford the pure this compound.
-
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS, comparing the obtained data with the expected values.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of a Boc-protected methyl-1,4-diazepane.
Caption: General workflow for the synthesis and characterization of a Boc-protected diamine.
Technical Guide: Solubility Profile of tert-Butyl 6-Methyl-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for predicting its solubility behavior. The following table summarizes key computed properties for a stereoisomer, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, which provides insight into the general characteristics of this class of molecules.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem[1] |
| Molecular Weight | 214.30 g/mol | PubChem[1] |
| XLogP3 | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Note: The XLogP3 value suggests a moderate lipophilicity, indicating that the compound may have limited solubility in aqueous solutions and higher solubility in organic solvents.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[2][3] The following is a generalized protocol that can be adapted for tert-butyl 6-methyl-1,4-diazepane-1-carboxylate.
Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid form)
-
Selected solvent (e.g., water, phosphate-buffered saline (PBS), organic solvents)
-
Vials with screw caps
-
Orbital shaker or incubator with shaking capabilities
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.
-
Data Reporting: The solubility is reported as the mean concentration from multiple replicates, typically in units of mg/mL or µg/mL.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask solubility determination method.
References
Synthesis of Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic route for tert-butyl 6-methyl-1,4-diazepane-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, (S)-2-aminopropan-1-ol, and proceeds through a series of key transformations including nosyl protection, intermolecular substitution, intramolecular cyclization via the Fukuyama-Mitsunobu reaction, and a final deprotection step. This guide provides detailed experimental protocols, a comprehensive summary of quantitative data, and a visual representation of the synthetic workflow.
Core Synthetic Pathway
The principal and most documented synthetic route to enantiomerically pure (S)-tert-butyl 6-methyl-1,4-diazepane-1-carboxylate begins with (S)-2-aminopropan-1-ol. The synthesis can be broadly divided into the following key stages:
-
Nosyl Protection: The primary amine of (S)-2-aminopropan-1-ol is protected with a 2-nitrobenzenesulfonyl (nosyl) group.
-
Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group, typically a mesylate.
-
Intermolecular Nucleophilic Substitution: The nosyl-protected amino mesylate undergoes substitution with a suitable amine to introduce the second nitrogen atom of the diazepane ring.
-
Boc Protection: The newly introduced secondary amine is protected with a tert-butoxycarbonyl (Boc) group.
-
Intramolecular Cyclization (Fukuyama-Mitsunobu Reaction): The linear precursor undergoes an intramolecular cyclization to form the seven-membered diazepane ring.
-
Nosyl Deprotection: The nosyl protecting group is selectively removed to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of (S)-tert-butyl 6-methyl-1,4-diazepane-1-carboxylate, with yields based on representative literature values.
| Step No. | Reaction Stage | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Mesylation of (S)-N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide | (S)-N-(1-(methylsulfonyloxy)propan-2-yl)-2-nitrobenzenesulfonamide | (S)-N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide | 1 : 1.2 (Mesyl Chloride) | Dichloromethane | 0 to RT | 2 | >95 |
| 2 | Boc-protected diamine formation | (S)-tert-butyl (2-((1-hydroxypropan-2-yl)(2-nitrophenylsulfonyl)amino)ethyl)carbamate | (S)-N-(1-(methylsulfonyloxy)propan-2-yl)-2-nitrobenzenesulfonamide | 1 : 3 (tert-butyl (2-aminoethyl)carbamate) | Acetonitrile | 80 | 12 | 85 |
| 3 | Intramolecular Cyclization (Fukuyama-Mitsunobu) | (S)-tert-butyl 3-methyl-4-(2-nitrophenylsulfonyl)-1,4-diazepane-1-carboxylate | (S)-tert-butyl (2-((1-hydroxypropan-2-yl)(2-nitrophenylsulfonyl)amino)ethyl)carbamate | 1 : 1.5 (PPh3), 1 : 1.5 (DIAD) | THF | 0 to RT | 12 | 70 |
| 4 | Nosyl Deprotection | (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | (S)-tert-butyl 3-methyl-4-(2-nitrophenylsulfonyl)-1,4-diazepane-1-carboxylate | 1 : 2.5 (Thiophenol), 1 : 2 (K2CO3) | Acetonitrile | RT | 4 | 90 |
Experimental Protocols
Step 1: Synthesis of (S)-N-(1-(methylsulfonyloxy)propan-2-yl)-2-nitrobenzenesulfonamide
To a solution of (S)-N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide (1.0 eq) in dichloromethane at 0 °C is added triethylamine (1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1.5 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude mesylate, which is typically used in the next step without further purification.
Step 2: Synthesis of (S)-tert-butyl (2-((1-hydroxypropan-2-yl)(2-nitrophenylsulfonyl)amino)ethyl)carbamate
A mixture of (S)-N-(1-(methylsulfonyloxy)propan-2-yl)-2-nitrobenzenesulfonamide (1.0 eq), tert-butyl (2-aminoethyl)carbamate (3.0 eq), and potassium carbonate (3.0 eq) in acetonitrile is heated at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Step 3: Synthesis of (S)-tert-butyl 3-methyl-4-(2-nitrophenylsulfonyl)-1,4-diazepane-1-carboxylate
To a solution of (S)-tert-butyl (2-((1-hydroxypropan-2-yl)(2-nitrophenylsulfonyl)amino)ethyl)carbamate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the protected diazepane.
Step 4: Synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate
To a solution of (S)-tert-butyl 3-methyl-4-(2-nitrophenylsulfonyl)-1,4-diazepane-1-carboxylate (1.0 eq) in acetonitrile are added potassium carbonate (2.0 eq) and thiophenol (2.5 eq). The mixture is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final product, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthetic pathway from the starting material to the final product.
Caption: Synthetic workflow for this compound.
Potential Derivatives of Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its inherent conformational flexibility allows for the precise spatial orientation of substituents, enabling targeted interactions with various biological macromolecules. The subject of this guide, tert-butyl 6-methyl-1,4-diazepane-1-carboxylate, represents a key building block for the synthesis of novel therapeutic agents. The presence of a Boc-protected nitrogen at the 1-position and a secondary amine at the 4-position, along with a methyl group on the diazepine ring, offers multiple points for chemical modification. This guide provides an in-depth exploration of potential derivatives of this core structure, focusing on synthetic methodologies, quantitative biological data of related compounds, and relevant biological pathways.
Synthetic Strategies for Derivatization
The primary site for derivatization of this compound is the secondary amine at the 4-position. A variety of well-established synthetic methodologies can be employed to introduce diverse functional groups at this position, leading to a vast chemical space of potential derivatives.
N-Alkylation and N-Arylation
The secondary amine can be readily alkylated or arylated to introduce a wide range of substituents.
-
Reductive Amination: This is a versatile method for introducing alkyl groups. The reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method is highly efficient for the synthesis of tertiary amines.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds, enabling the arylation or heteroarylation of the diazepine nitrogen. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple the amine with an aryl or heteroaryl halide or triflate. The choice of ligand is crucial for the success of the reaction and can be tuned to accommodate a wide range of substrates.
Acylation and Sulfonylation
Acyl and sulfonyl groups can be introduced to generate amide and sulfonamide derivatives, respectively.
-
Acylation: Reaction with acyl chlorides or carboxylic acids in the presence of a coupling agent (e.g., HATU, HBTU) affords the corresponding amides. This allows for the introduction of a diverse array of functionalities, including those that can participate in hydrogen bonding or other non-covalent interactions with biological targets.
-
Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamide derivatives. This functional group can act as a hydrogen bond acceptor and can significantly influence the physicochemical properties of the resulting molecule.
Multi-component Reactions
-
Ugi Reaction: This four-component reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. Utilizing this compound as the amine component can lead to the rapid assembly of complex, peptide-like structures with multiple points of diversity.
Potential Biological Activities and Quantitative Data
Derivatives of the 1,4-diazepane scaffold have been reported to exhibit a broad spectrum of biological activities. While specific data for derivatives of this compound is limited in the public domain, the activities of structurally related compounds provide valuable insights into the potential therapeutic applications of its derivatives.
Table 1: Biological Activities of Representative 1,4-Diazepane and Benzodiazepine Derivatives
| Compound Class | Derivative Structure (General) | Biological Target | Activity (IC₅₀/Kᵢ) | Therapeutic Area |
| 1,4-Diazepane | N-Aryl/Heteroaryl substituted | Factor Xa | Potent (nM range) | Anticoagulant |
| 1,4-Benzodiazepine-2,5-dione | Variously substituted | Protein Synthesis | Highly potent (nM range) | Anticancer |
| 1-Aryl-1,4-diazepan-2-one | Variously substituted | Serotonin, Norepinephrine, Dopamine Transporters | Potent (nM range) | Antidepressant |
| 1,4-Benzodiazepine | Variously substituted | GABA-A Receptor | Varies (nM to µM range) | Anxiolytic, Anticonvulsant |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis of derivatives of this compound.
General Procedure for Reductive Amination
To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane) is added a mild reducing agent such as sodium triacetoxyborohydride (1.5 eq). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
A reaction vessel is charged with a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq). The vessel is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous, degassed solvent (e.g., toluene) is added, followed by this compound (1.2 eq) and the aryl or heteroaryl halide/triflate (1.0 eq). The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until completion. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by column chromatography.
General Procedure for Acylation with a Carboxylic Acid
To a solution of the carboxylic acid (1.1 eq) in a suitable solvent (e.g., DMF) are added a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIEA, 2.0 eq). After a brief activation period, a solution of this compound (1.0 eq) in the same solvent is added. The reaction is stirred at room temperature until completion. The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by chromatography.
Signaling Pathways and Biological Targets
A primary biological target for many 1,4-diazepine derivatives, particularly the closely related benzodiazepines, is the gamma-aminobutyric acid type A (GABA-A) receptor . These receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system.
GABA-A Receptor Signaling Pathway
Methodological & Application
Synthesis of "Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate" protocol
An Application Note and Protocol for the Synthesis of Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate
Application Notes
This document provides a detailed protocol for the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. The procedure outlined is based on a practical synthesis method that allows for multi-kilogram production, highlighting its industrial applicability. The synthesis involves the construction of the chiral 1,4-diazepane ring system through an intramolecular Fukuyama-Mitsunobu cyclization of a nosyl-protected diamino alcohol, which is derived from commercially available (S)-2-aminopropan-1-ol.[1] This method has been successfully applied in the synthesis of key intermediates for Rho-kinase inhibitors.[1] The protocol details the deprotection of a nosyl-protected intermediate to yield the final product.
The target compound, also referred to as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, is a valuable building block in medicinal chemistry. Its empirical formula is C₁₁H₂₂N₂O₂ and it has a molecular weight of 214.30 g/mol .[2]
Experimental Protocol
This protocol describes the deprotection of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate to yield (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.
Materials:
-
(S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate
-
Acetonitrile
-
Potassium carbonate
-
Thiophenol
-
Petroleum ether
-
Methyl t-butyl ether
-
Anhydrous sodium sulfate
-
Filter paper
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate (2.60 kg, 6.51 mol) in acetonitrile (20 L).
-
Addition of Base: Add potassium carbonate (1.79 kg, 13.0 mol) to the solution.
-
Addition of Thiophenol: Gradually add thiophenol (2.15 kg, 19.5 mol) to the reaction mixture over 6 hours, maintaining an internal temperature of 20°C or below.
-
Reaction: Stir the resulting mixture at 20°C for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
-
Workup:
-
Once the reaction is complete, filter off the insoluble materials.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
To the residue, add a mixture of petroleum ether and methyl t-butyl ether (12.5:1).
-
Stir the mixture vigorously to induce precipitation.
-
Filter off the precipitates.
-
Concentrate the filtrate under reduced pressure to obtain the target product.[3]
-
Quantitative Data Summary
| Starting Material | Product | Yield | Purity (GC) | Optical Purity (%ee) |
| (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate | (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | 74.5% | 97.5% | 99.9% |
Table 1: Summary of quantitative data for the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.[3]
Experimental Workflow
Caption: Synthesis workflow for this compound.
References
Application Notes and Protocols for Substituted 1,4-Diazepane Scaffolds in Medicinal Chemistry
Topic: Application of Substituted tert-butyl 1,4-diazepane-1-carboxylate Building Blocks in Medicinal Chemistry
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted 1,4-diazepane scaffolds are recognized as "privileged structures" in medicinal chemistry due to their conformational flexibility and ability to present substituents in a defined three-dimensional space, enabling potent and selective interactions with various biological targets. Among these, methyl-substituted tert-butyl 1,4-diazepane-1-carboxylates serve as crucial chiral building blocks in the synthesis of clinically significant therapeutic agents. While various isomers such as tert-butyl 6-methyl-1,4-diazepane-1-carboxylate are commercially available, this document will focus on the well-documented applications of its isomers, namely (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate and (R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate, as key intermediates in the synthesis of the approved drugs Ripasudil (K-115) and Suvorexant, respectively.
Application 1: Synthesis of Ripasudil (K-115), a Rho Kinase (ROCK) Inhibitor
(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is a pivotal intermediate in the synthesis of Ripasudil (K-115), a potent Rho kinase (ROCK) inhibitor used for the treatment of glaucoma and ocular hypertension.[1][2] Ripasudil lowers intraocular pressure by increasing the conventional outflow of aqueous humor.[3]
Signaling Pathway of ROCK Inhibition in Glaucoma
Quantitative Data: Pharmacological Profile of Ripasudil
| Compound | Target | IC₅₀ (nM) | Clinical Indication |
| Ripasudil (K-115) | ROCK1 | 51[1] | Glaucoma, Ocular Hypertension |
| ROCK2 | 19[1] |
Experimental Protocol: Synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate
A practical, multi-kilogram scale synthesis has been developed for this key intermediate.[4] The following is a representative laboratory-scale procedure based on a patent literature.[5]
Step 1: Reaction of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate with 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride
-
To a solution of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (28.00 g, 131 mmol) and triethylamine (39.77 g, 393 mmol) in tetrahydrofuran (100 ml) at 0°C, add a solution of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride (37.12 g, 131 mmol) in tetrahydrofuran (80 ml) dropwise.[5][6]
-
Stir the reaction mixture at 0°C for 2 hours.[5]
-
Evaporate the solvent under reduced pressure.[5]
-
Add ethyl acetate (150 ml) to the residue and adjust the pH to 4.5 with 1 mol/L dilute hydrochloric acid.[6]
-
After thorough stirring, separate the layers and discard the organic phase.[6]
-
Adjust the pH of the aqueous phase to 11.5 with 1 mol/L dilute sodium hydroxide solution.[6]
-
Extract the aqueous phase with dichloromethane (2 x 120 ml).[6]
-
Wash the combined organic phases with water and saturated brine, then dry over anhydrous sodium sulfate.[6]
-
Evaporate the solvent under reduced pressure to obtain the crude product which can be further purified or used directly in the next step for Ripasudil synthesis.[6]
Application 2: Synthesis of Suvorexant, a Dual Orexin Receptor Antagonist
(R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is a key building block for Suvorexant, a dual orexin receptor antagonist (DORA) for the treatment of insomnia.[7] Suvorexant functions by blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R.[7]
Signaling Pathway of Orexin Receptors and Inhibition by Suvorexant
Quantitative Data: Pharmacological Profile of Suvorexant
| Compound | Target | Kᵢ (nM) | Clinical Indication |
| Suvorexant | OX1R | 50[7] | Insomnia |
| OX2R | 56[7] |
Experimental Protocol: Synthesis of (R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate Intermediate
The synthesis of Suvorexant involves the preparation of a chiral diazepane intermediate.[8][9][10][11] The following protocol is a representative synthesis of a key precursor.
Step 1: Synthesis of the Acyclic Precursor
-
A key acyclic precursor can be prepared in a one-step process from commercially available starting materials.[11] A reductive amination is a common strategy.[11]
Step 2: Intramolecular Cyclization and Protection
-
Selective removal of a protecting group (e.g., Boc) from the acyclic precursor is performed.[7]
-
This is followed by an intramolecular reductive amination to form the diazepane ring.[7]
-
The resulting secondary amine is then re-protected, for instance as a Boc carbamate, to yield the racemic diazepane.[7]
Step 3: Chiral Resolution
-
The racemic diazepane is resolved to obtain the desired (R)-enantiomer. This can be achieved by chiral stationary phase HPLC or by classical resolution using a chiral acid to form diastereomeric salts, followed by separation and liberation of the free base.[7][11]
Step 4: Deprotection
-
The protecting group on the resolved (R)-diazepane is removed to provide the free amine, which is then used in the final coupling steps to synthesize Suvorexant.[7]
Summary and Conclusion
The methyl-substituted tert-butyl 1,4-diazepane-1-carboxylate scaffold is a valuable building block in medicinal chemistry, as demonstrated by its critical role in the synthesis of the approved drugs Ripasudil and Suvorexant. While the 6-methyl isomer is commercially available, its 3-methyl and 7-methyl isomers have well-established synthetic routes and have been instrumental in the development of therapies for glaucoma and insomnia, respectively. The provided protocols and pharmacological data highlight the importance of this scaffold in accessing novel and effective therapeutic agents. Researchers and drug development professionals can leverage this information to design and synthesize new molecules with tailored pharmacological profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ripasudil - Wikipedia [en.wikipedia.org]
- 3. Ripasudil hydrochloride hydrate: targeting Rho kinase in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]
- 6. Ripasudil Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. html.rhhz.net [html.rhhz.net]
- 9. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suvorexant synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for tert-butyl 6-methyl-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl 6-methyl-1,4-diazepane-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The 1,4-diazepane scaffold is a privileged structure found in a variety of biologically active compounds. The presence of a methyl group introduces chirality and can influence the conformational rigidity and binding affinity of the final molecule. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the secondary amine, making this compound a versatile intermediate for the synthesis of diverse molecular architectures.
This document provides an overview of the applications of this compound and its isomers, along with detailed protocols for its use in key synthetic transformations. The most notable application of a specific isomer, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, is as a key intermediate in the synthesis of Rho-kinase (ROCK) inhibitors, such as K-115 (Ripasudil), which are used in the treatment of glaucoma and ocular hypertension. Furthermore, the 1,4-diazepane core is integral to the development of antagonists for the 5-HT6 receptor, a target for cognitive disorders.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its related isomers is presented below. These properties are essential for planning synthetic reactions and purification procedures.
| Property | Value | Isomer/Analogue | CAS Number |
| Molecular Formula | C₁₁H₂₂N₂O₂ | Racemic | 1211595-59-3 |
| Molecular Weight | 214.30 g/mol | Racemic | 1211595-59-3 |
| Appearance | Solid | General | - |
| Molecular Formula | C₁₁H₂₂N₂O₂ | (S)-3-methyl isomer | 194032-32-1 |
| Molecular Weight | 214.30 g/mol | (S)-3-methyl isomer | 194032-32-1 |
| Molecular Formula | C₁₁H₂₂N₂O₂ | 5-methyl isomer | 194032-42-3 |
| Molecular Weight | 214.31 g/mol | 5-methyl isomer | 194032-42-3 |
| Boiling Point | 288.3±23.0 °C | 5-methyl isomer | 194032-42-3 |
Applications in Medicinal Chemistry
The this compound scaffold is a key component in the synthesis of molecules targeting various receptors and enzymes.
Synthesis of Rho-Kinase (ROCK) Inhibitors
(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is a crucial building block for the synthesis of the Rho-kinase inhibitor K-115 (Ripasudil). ROCK is an enzyme that plays a significant role in regulating the contractility of vascular smooth muscle and other cellular processes.[1] Inhibition of ROCK leads to vasodilation and has therapeutic applications in cardiovascular diseases and glaucoma.
The Rho/Rho-kinase signaling pathway is a critical regulator of smooth muscle contraction. Agonists such as angiotensin II and phenylephrine activate G protein-coupled receptors, leading to the activation of the small GTPase RhoA. Activated RhoA, in turn, activates Rho-kinase, which then phosphorylates and inhibits myosin light chain phosphatase (MLCP). This inhibition results in an increase in the phosphorylation of the myosin light chain, leading to smooth muscle contraction. ROCK inhibitors block this pathway, leading to smooth muscle relaxation.
Synthesis of 5-HT6 Receptor Antagonists
The 1,4-diazepane moiety is also a key structural feature in the development of antagonists for the 5-hydroxytryptamine-6 (5-HT6) receptor.[2] The 5-HT6 receptor, a G-protein coupled receptor, is primarily expressed in the central nervous system and is implicated in cognitive processes. Blockade of this receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, making it a promising target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.
The 5-HT6 receptor is canonically coupled to a Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, it can also signal through other pathways, including the mTOR and Cdk5 pathways, which are involved in neuronal development and plasticity. Antagonists of the 5-HT6 receptor block these signaling cascades.
Experimental Protocols
The Boc-protected nitrogen in this compound deactivates it towards many reactions, allowing the free secondary amine to be selectively functionalized. The following protocols are representative of the key transformations involving this building block.
Protocol 1: N-Alkylation with Alkyl Halides
This protocol describes the direct alkylation of the secondary amine with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN))
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equiv) and the base (1.5-2.0 equiv) in the chosen solvent, add the alkyl halide (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
| Substrate (Alkyl Halide) | Base | Solvent | Temperature | Time | Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | 60 °C | 4 h | 85-95 |
| Methyl iodide | Et₃N | ACN | rt | 12 h | 80-90 |
| Ethyl bromoacetate | K₂CO₃ | ACN | 80 °C | 6 h | 75-85 |
Protocol 2: Reductive Amination with Aldehydes and Ketones
This protocol describes the formation of a C-N bond via the reaction with a carbonyl compound in the presence of a reducing agent.
Materials:
-
This compound
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))
-
Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in the chosen solvent, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add the reducing agent (1.5 equiv) portion-wise, ensuring the temperature remains controlled.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Carbonyl Compound | Reducing Agent | Solvent | Time | Yield (%) |
| Benzaldehyde | STAB | DCE | 12 h | 80-90 |
| Acetone | NaBH₃CN | MeOH | 24 h | 70-80 |
| Cyclohexanone | STAB | DCM | 16 h | 85-95 |
Protocol 3: Buchwald-Hartwig N-Arylation
This protocol describes the palladium-catalyzed cross-coupling of the secondary amine with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-chloroanisole)
-
Palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), palladium(II) acetate (Pd(OAc)₂))
-
Phosphine ligand (e.g., 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), XPhos)
-
Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Celite®
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precatalyst, the phosphine ligand, and the base.
-
Add the aryl halide (1.0 equiv) and this compound (1.2 equiv).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., EtOAc).
-
Filter the mixture through a pad of Celite®, washing the pad with the same solvent.
-
Concentrate the filtrate and perform a standard aqueous work-up.
-
Purify the crude product by silica gel column chromatography.
| Aryl Halide | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature | Yield (%) |
| Bromobenzene | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 °C | 70-85 |
| 4-Chloroanisole | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 °C | 65-80 |
| 2-Bromopyridine | Pd₂(dba)₃ / BINAP | K₃PO₄ | Toluene | 100 °C | 60-75 |
Protocol 4: Boc Deprotection
This protocol describes the removal of the Boc protecting group to liberate the secondary amine, which can then be further functionalized.
Materials:
-
Boc-protected diazepane derivative
-
Acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane or diethyl ether)
-
Solvent (e.g., dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected diazepane derivative in a suitable solvent (e.g., DCM).
-
Add the acid (e.g., an equal volume of TFA or a 4M solution of HCl in dioxane) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If the free base is desired, dissolve the residue in water and neutralize with a base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent.
-
If the hydrochloride salt is desired, triturate the residue with diethyl ether to precipitate the salt, which can then be collected by filtration.
Conclusion
This compound and its isomers are highly versatile and valuable building blocks for the synthesis of a wide range of biologically active molecules. The ability to selectively functionalize the diazepane ring at the secondary amine, followed by potential deprotection and further modification of the other nitrogen, provides a powerful strategy for generating molecular diversity. The protocols outlined in this document provide a foundation for the use of this building block in the synthesis of novel compounds for drug discovery and development, particularly in the areas of kinase inhibition and central nervous system disorders.
References
Application Notes and Protocols: Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and utilization of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate. This chiral heterocyclic compound is a key building block in the development of pharmacologically active molecules, most notably as an intermediate in the synthesis of Rho-kinase (ROCK) inhibitors. The protocols outlined herein are based on established synthetic methodologies, including the Fukuyama-Mitsunobu reaction, and are intended to provide a framework for laboratory-scale synthesis.
Introduction
This compound is a protected diamine that serves as a valuable scaffold in medicinal chemistry. Its constrained seven-membered ring system and the presence of a chiral center make it an attractive component for the design of specific and potent enzyme inhibitors. A significant application of this intermediate is in the synthesis of Ripasudil (K-115), a Rho-kinase inhibitor approved for the treatment of glaucoma and ocular hypertension.[1][2]
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1211595-59-3 |
| Appearance | Expected to be a solid |
Applications in Drug Development
Intermediate for Rho-Kinase (ROCK) Inhibitors
The primary application of this compound is as a crucial intermediate in the synthesis of Rho-kinase (ROCK) inhibitors.[3] ROCKs are serine/threonine kinases that play a significant role in regulating the actin cytoskeleton.[2] Inhibition of ROCK in the trabecular meshwork of the eye leads to a decrease in actin stress fibers and focal adhesions, resulting in increased aqueous humor outflow and a reduction in intraocular pressure (IOP).[2][4] This makes ROCK inhibitors an effective treatment for glaucoma.[1][4]
Signaling Pathway of ROCK Inhibition in Glaucoma
The Rho/ROCK signaling pathway is central to the regulation of cell shape and motility. In the context of glaucoma, its over-activation in the trabecular meshwork contributes to increased outflow resistance. ROCK inhibitors, synthesized using intermediates like this compound, intervene in this pathway.
Caption: Rho/ROCK signaling pathway and the point of intervention by ROCK inhibitors.
Experimental Protocols
The following protocols describe a proposed synthetic route to this compound. The key step is an intramolecular Fukuyama-Mitsunobu cyclization. This procedure is adapted from the synthesis of the isomeric (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.[3]
Proposed Synthetic Workflow
The overall synthesis can be visualized as a multi-step process starting from a commercially available chiral amino alcohol.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Synthesis Protocol (Proposed)
Materials and Reagents:
-
(R)-2-Aminopropan-1-ol
-
2-Nitrobenzenesulfonyl chloride (NsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
3-Bromo-1-propanol
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Standard solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
Step 1: Nosyl Protection of (R)-2-Aminopropan-1-ol
-
Dissolve (R)-2-aminopropan-1-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-nosylated amino alcohol.
Step 2: Boc Protection of the Secondary Amine
-
Dissolve the product from Step 1 (1.0 eq) and DMAP (0.1 eq) in DCM.
-
Add di-tert-butyl dicarbonate (1.2 eq) and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography.
Step 3: N-Alkylation with 3-Bromopropanol Derivative
Note: This step may require protection of the hydroxyl group of 3-bromopropanol, followed by deprotection. A more direct approach is presented here.
-
To a solution of the product from Step 2 (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir for 30 minutes at 0 °C, then add 3-bromo-1-propanol (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting N-alkylated product by flash column chromatography.
Step 4: Intramolecular Fukuyama-Mitsunobu Cyclization
-
Dissolve the N-alkylated product from Step 3 (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 18-24 hours.
-
Monitor the formation of the 7-membered ring by TLC or LC-MS.
-
Concentrate the reaction mixture and purify the crude product by flash column chromatography to obtain the protected diazepane.
Step 5: Nosyl Deprotection
-
Dissolve the cyclized product from Step 4 (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) and thiophenol (3.0 eq).
-
Stir the mixture at room temperature for 6-12 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography to yield the final product, this compound.
Data Presentation
Expected Analytical Data:
The following table summarizes the expected analytical data for the final product. Actual results should be confirmed by spectroscopic analysis.
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the tert-butyl group (singlet, ~1.4 ppm), the methyl group (doublet), and protons on the diazepane ring. |
| ¹³C NMR | Resonances for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the aliphatic carbons of the diazepane ring and methyl group. |
| Mass Spec (ESI-MS) | [M+H]⁺ calculated for C₁₁H₂₂N₂O₂: 215.17. |
| Purity (by HPLC) | >95% after purification. |
| Yield | The overall yield for multi-step syntheses of this nature can vary significantly. A yield of 20-40% over the entire sequence would be considered successful. |
Disclaimer: The provided experimental protocol is a proposed route based on established chemical principles and literature precedents for similar molecules. Researchers should conduct their own risk assessments and optimization studies. Sigma-Aldrich does not collect analytical data for this specific product, and the buyer assumes responsibility for confirming its identity and purity.[5]
References
- 1. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of Rho kinase Inhibitors in Ophthalmology: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate, a key intermediate in pharmaceutical synthesis. The protocols are based on established methods for the purification of N-Boc protected diamines and are intended to serve as a comprehensive guide.
Purification Overview and Strategy
The primary challenge in the purification of this compound lies in the separation of the desired mono-Boc protected product from the unreacted diamine and the di-Boc protected byproduct.[1] These compounds often exhibit similar polarities, making purification challenging.[1] The two primary methods for purification are acid-base extraction and silica gel column chromatography. A combination of these techniques often yields the highest purity.
Caption: General purification strategy for this compound.
Acid-Base Extraction Protocol
This method leverages the basicity of the free amine group on the desired mono-Boc product and the starting diamine to separate them from the neutral di-Boc byproduct.
2.1. Principle
By washing the crude reaction mixture with an acidic aqueous solution, the basic mono-Boc product and unreacted diamine are protonated and extracted into the aqueous phase. The non-basic di-Boc byproduct remains in the organic phase, which is then discarded. Subsequent basification of the aqueous layer deprotonates the desired product and the remaining diamine, allowing for their extraction back into an organic solvent.
2.2. Experimental Protocol
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl (aq). Repeat the acidic wash 2-3 times to ensure complete extraction of the basic components.
-
Separation of Di-Boc Byproduct: Combine the acidic aqueous layers. The organic layer containing the di-Boc byproduct can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and adjust the pH to >12 by the slow addition of a strong base, such as 2 M NaOH (aq).
-
Product Extraction: Extract the basified aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[1][2]
2.3. Expected Results
The following table summarizes typical outcomes for an acid-base extraction of a crude mono-Boc protection reaction.
| Parameter | Value | Source(s) |
| Yield | 65-87% | [2] |
| Purity (by HPLC) | >97% | [2] |
| Physical Form | Colorless to yellow oil | [2] |
Silica Gel Column Chromatography Protocol
Column chromatography is a highly effective method for obtaining high-purity this compound, especially for removing trace impurities and separating compounds with very similar polarities.
3.1. Principle
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase. Less polar compounds travel faster down the column, while more polar compounds are retained longer. For Boc-protected amines, it is crucial to use a suitable solvent system and sometimes a basic additive to prevent the compound from streaking on the silica gel.
Caption: Workflow for purification by silica gel column chromatography.
3.2. Experimental Protocol
-
Solvent System Selection (TLC):
-
Dissolve a small amount of the crude product in DCM.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a solvent system of hexane and ethyl acetate. A starting point is a 9:1 or 8:2 hexane:ethyl acetate mixture.
-
To improve separation and reduce tailing of the amine, add a small amount of triethylamine (TEA) to the eluent (e.g., 0.5%).
-
Visualize the spots (e.g., using a potassium permanganate stain). The ideal solvent system will give a good separation between the product and impurities with an Rf value for the product of approximately 0.2-0.3.
-
-
Column Preparation:
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of air bubbles.
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or DCM.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
3.3. Typical Column Chromatography Parameters
The following table provides representative parameters for the column chromatography purification of a mono-Boc protected diamine.
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate with 0.5% Triethylamine |
| Gradient | Isocratic or stepwise gradient (e.g., 5% to 20% Ethyl Acetate) |
| Loading | 1g crude product per 50-100g silica gel |
| Expected Purity | >98% |
| Typical Recovery | 80-95% |
Crystallization
For some Boc-protected amines that are solids at room temperature, crystallization can be an effective final purification step to achieve very high purity.
4.1. Protocol
-
Dissolution: Dissolve the purified product from chromatography in a minimal amount of a suitable hot solvent (e.g., heptane, hexane, or a mixture of a good solvent like ethyl acetate and a poor solvent like hexane).
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all solvents and chemicals with care, consulting the Safety Data Sheet (SDS) for each.
-
Hydrochloric acid and sodium hydroxide are corrosive and should be handled with extreme caution.
-
Organic solvents are flammable; avoid open flames and sparks.
References
Application Notes and Protocols for the Scale-Up Synthesis of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the scale-up synthesis of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate, a key intermediate in pharmaceutical development. The information is intended for use by qualified chemical researchers and professionals.
Introduction
(S)-tert-butyl 6-methyl-1,4-diazepane-1-carboxylate is a chiral cyclic diamine derivative of significant interest in medicinal chemistry. Its structural motif is present in several developmental drug candidates. The efficient and scalable synthesis of this intermediate is crucial for the timely progression of drug development projects. This document outlines a robust multi-kilogram scale synthesis adapted from established literature procedures.
Synthetic Strategy Overview
The presented multi-step synthesis commences with the protection of (S)-(+)-2-amino-1-propanol, followed by a series of transformations to construct the 1,4-diazepane ring system. The key final step involves the deprotection of a nosyl-protected intermediate to yield the target compound.
Data Presentation
Table 1: Reagent Quantities and Yields for the Final Deprotection Step
| Reagent | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| (S)-tert-Butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate | 413.47 | 2.60 | 6.29 | 1.0 |
| Potassium Carbonate | 138.21 | 1.79 | 12.95 | 2.06 |
| Thiophenol | 110.18 | 2.15 | 19.52 | 3.10 |
| Acetonitrile | 41.05 | 20 L | - | - |
| Product | - | - | - | - |
| (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | 214.31 | 1.20 | 5.60 | - |
| Yield | - | - | - | 89.0% |
Table 2: Product Quality and Analytical Data
| Parameter | Specification |
| Appearance | Yellow oil |
| Chemical Purity (GC) | 97.5% |
| Optical Purity (ee) | 99.9% |
Experimental Protocols
Scale-Up Synthesis of (S)-tert-butyl 6-methyl-1,4-diazepane-1-carboxylate
This protocol describes the final deprotection step in the synthesis of the target molecule on a multi-kilogram scale.
Materials and Equipment:
-
20 L reaction vessel equipped with mechanical stirring, temperature probe, and addition funnel.
-
(S)-tert-Butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate (2.60 kg)
-
Potassium carbonate (1.79 kg)
-
Thiophenol (2.15 kg)
-
Acetonitrile (20 L)
-
2N Hydrochloric acid
-
Ethyl acetate
-
Magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 20 L reactor, add (S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate (2.60 kg, 6.29 mol) and acetonitrile (20 L). Stir the mixture until all solids are dissolved.
-
Addition of Base: Add potassium carbonate (1.79 kg, 12.95 mol) to the solution.
-
Thiol Addition: Slowly add thiophenol (2.15 kg, 19.52 mol) to the reaction mixture over a period of 6 hours, ensuring the internal temperature is maintained at or below 20 °C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 20 °C for 18 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up and Extraction:
-
Upon reaction completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ice water and adjust the pH to 3 with 2N hydrochloric acid.
-
Wash the aqueous layer with ethyl acetate to remove impurities.
-
Adjust the pH of the aqueous layer to 9 with potassium carbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
-
Isolation and Purification:
-
Combine the organic layers and dry over magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Product Characterization: The final product, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, is obtained as a yellow oil (1.20 kg, 89.0% yield).[1][2] The chemical purity is determined to be 97.5% by gas chromatography, and the optical purity is 99.9% ee.[1]
Visualizations
Synthetic Workflow Diagram
Caption: Workflow for the scale-up synthesis of the target molecule.
References
Application Notes and Protocols for the Analysis of Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods and protocols for the characterization and purity assessment of Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate , a key intermediate in pharmaceutical synthesis. The following sections outline protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), complete with expected quantitative data and experimental workflows.
Compound Overview
This compound is a Boc-protected cyclic diamine. The presence of the tert-butyloxycarbonyl (Boc) protecting group is critical for its use in multi-step organic syntheses. Accurate analytical characterization is essential to ensure its identity, purity, and suitability for subsequent reactions.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₂₂N₂O₂
-
Molecular Weight: 214.31 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound, confirming the presence of the Boc group and the diazepane ring structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).
-
Spectral Width: 0 to 200 ppm
-
Temperature: 298 K
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Data Presentation: Expected Chemical Shifts
The following tables summarize the expected chemical shifts for this compound.
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 - 3.7 | m | 4H | CH₂ adjacent to Boc-N |
| ~2.7 - 2.9 | m | 4H | CH₂ adjacent to NH |
| ~2.5 - 2.6 | m | 1H | CH bearing the methyl group |
| ~1.8 - 2.0 | br s | 1H | NH |
| 1.46 | s | 9H | tert-butyl (Boc group) |
| ~1.0 - 1.1 | d | 3H | CH₃ |
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C=O (Boc carbamate) |
| ~79.5 | Quaternary Carbon (Boc group) |
| ~50 - 55 | CH₂ carbons of the diazepane ring |
| ~45 - 50 | CH carbon of the diazepane ring |
| 28.4 | CH₃ carbons (Boc group) |
| ~15 - 20 | CH₃ on the diazepane ring |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound and for monitoring reaction progress.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL. Dilute with the initial mobile phase composition (90:10 A:B) to a final concentration of 0.1 mg/mL.
Data Presentation: Purity Analysis
Table 3: HPLC Purity Analysis Data
| Peak Number | Retention Time (min) | Area (%) | Identity |
| 1 | ~8.5 | >98% | This compound |
| 2 | Varies | <2% | Process-related impurities or starting materials |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound and to provide fragmentation data that supports its structural identity.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source, typically coupled to an LC system (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (~0.01 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
MS Conditions:
-
Ionization Mode: Positive ESI (+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (can be varied to induce fragmentation).
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Mass Range: m/z 50-500.
-
Data Presentation: Expected Mass-to-Charge Ratios
Table 4: ESI-MS Data
| m/z (amu) | Ion Identity | Interpretation |
| 215.18 | [M+H]⁺ | Protonated molecular ion |
| 237.16 | [M+Na]⁺ | Sodium adduct |
| 159.13 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |
| 115.12 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group |
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Workflow for NMR analysis.
Caption: Workflow for HPLC purity analysis.
Caption: Workflow for MS analysis.
Application Notes and Protocols: Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate in Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate is a chiral heterocyclic compound of interest in medicinal chemistry and pharmaceutical development. As a substituted diazepane, its rigid, chiral scaffold makes it a valuable building block for the synthesis of complex molecular architectures. While its direct application as a catalyst or ligand in asymmetric synthesis is not yet documented in peer-reviewed literature, its enantiomerically pure forms are utilized in the synthesis of pharmacologically active compounds. This document provides an overview of its synthesis and its role as a chiral building block, with detailed protocols for a closely related structural isomer.
Note on Nomenclature: The user-specified "6-methyl" substitution is more commonly referred to as "7-methyl" in chemical literature and databases, following standard IUPAC naming conventions for the 1,4-diazepane ring system. This document will use the 7-methyl nomenclature for consistency with published data. The corresponding enantiomers are (R)- and (S)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate.
I. Asymmetric Synthesis of Chiral Methyl-Substituted 1,4-Diazepanes
Synthetic Scheme for a Structural Isomer: (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate
The synthesis starts from commercially available (S)-2-aminopropan-1-ol and involves the formation of a nosyl-protected diamino alcohol intermediate, which then undergoes intramolecular cyclization.
Experimental Protocol: Synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate
This protocol is adapted from the multi-kilogram production of the key intermediate for the Rho-kinase inhibitor K-115.
Step 1: Synthesis of the N-nosyl diamino alcohol intermediate
-
To a solution of (S)-2-aminopropan-1-ol in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).
-
Cool the mixture to 0 °C and slowly add a solution of 2-nitrobenzenesulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions and dry the organic layer.
-
The resulting nosyl-protected amino alcohol is then subjected to N-alkylation with a suitable N-Boc protected aminoethyl halide or tosylate to yield the diamino alcohol precursor.
Step 2: Intramolecular Fukuyama-Mitsunobu Cyclization
-
Dissolve the N-nosyl diamino alcohol precursor in an appropriate solvent such as THF or toluene.
-
Add triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) at 0 °C.
-
Stir the reaction at room temperature until the cyclization is complete.
-
Purify the crude product via column chromatography to obtain the N-nosyl protected chiral 1,4-diazepane.
Step 3: Deprotection of the Nosyl Group
-
Dissolve the cyclized product in a solvent like DMF or acetonitrile.
-
Add a thiol source (e.g., thiophenol) and a base (e.g., potassium carbonate).
-
Stir the mixture at room temperature to effect the deprotection.
-
After completion, perform an aqueous work-up and extract the product.
-
Purify by chromatography or distillation to yield the final product, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.
Quantitative Data Summary (Representative)
| Step | Reactants | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | (S)-2-aminopropan-1-ol, NsCl | Et₃N | DCM | ~90 | >95 |
| 2 | N-nosyl diamino alcohol | PPh₃, DIAD | THF | ~75 | >98 |
| 3 | N-nosyl protected diazepane | Thiophenol, K₂CO₃ | DMF | ~85 | >99 |
II. Application as a Chiral Building Block: Synthesis of Suvorexant
The enantiomerically pure (R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is a key intermediate in the synthesis of Suvorexant, an orexin receptor antagonist used for the treatment of insomnia. In this synthesis, the chiral diazepane serves as a foundational scaffold onto which other parts of the final drug molecule are constructed.
Role in the Suvorexant Synthesis
The core of the Suvorexant molecule is a diazepane ring. The synthesis utilizes the pre-formed, enantiopure (R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate to ensure the correct stereochemistry in the final active pharmaceutical ingredient. The secondary amine of the diazepane is typically involved in a coupling reaction, such as a reductive amination or a nucleophilic substitution, to attach the rest of the molecular framework.
Experimental Protocol: Representative Coupling Step
A general procedure for the coupling of the chiral diazepane in a pharmaceutical synthesis context is as follows:
-
The Boc-protected chiral diazepane is first deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to liberate the free diamine.
-
The resulting chiral diamine is then reacted with a suitable electrophile. For instance, in an amide bond formation, the diamine is coupled with a carboxylic acid derivative (e.g., an acyl chloride or an activated ester) in the presence of a coupling agent (like HATU or EDC) and a non-nucleophilic base (such as DIPEA).
-
The reaction is typically carried out in an aprotic solvent (e.g., DMF, DCM) at room temperature.
-
Progress is monitored by LC-MS. Upon completion, the product is isolated and purified using standard techniques like crystallization or chromatography.
Reaction Parameters (Illustrative)
| Parameter | Value |
| Reactants | Deprotected chiral diazepane, Carboxylic acid fragment |
| Coupling Agent | HATU / HOBt |
| Base | DIPEA |
| Solvent | DMF |
| Temperature | 25 °C |
| Reaction Time | 12-24 hours |
III. Status in Asymmetric Synthesis
Currently, there is a lack of published research demonstrating the use of this compound as a chiral ligand for a metal catalyst, a chiral auxiliary to direct a stereoselective reaction, or as an organocatalyst itself.
Potential Future Applications:
Given its rigid, chiral structure, this molecule and its derivatives hold potential for applications in asymmetric synthesis. Future research could explore its use in:
-
Chiral Ligands: The two nitrogen atoms could serve as coordination sites for transition metals in developing novel catalysts for asymmetric hydrogenation, C-C bond formation, or other stereoselective transformations.
-
Organocatalysis: The diamine backbone could be functionalized to create bifunctional catalysts, for example, by incorporating a thiourea and a tertiary amine for asymmetric Michael additions.
-
Chiral Auxiliaries: Although less common for cyclic structures, it could potentially be used as a chiral auxiliary, where it is temporarily attached to a substrate to direct a diastereoselective reaction before being cleaved.
Conclusion
This compound is a valuable chiral building block, particularly in the pharmaceutical industry for the synthesis of complex molecules like Suvorexant. While its direct application in asymmetric catalysis has not been reported, the synthetic protocols for its structural isomers highlight the methodologies available for constructing this chiral scaffold. The potential for this class of molecules in asymmetric synthesis remains an open area for future investigation. Researchers interested in this compound should consider its current role as a structural component while exploring its untapped potential as a director of stereoselectivity.
Application Notes and Protocols: Functionalization of tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate , a key building block in medicinal chemistry. The strategic modification of the secondary amine at the 4-position allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined below are adaptable for the parent compound, tert-butyl 1,4-diazepane-1-carboxylate, as the methyl group at the 6-position generally does not interfere with the reactivity of the N-4 amine.
N-Alkylation Reactions
N-alkylation is a fundamental transformation for introducing alkyl groups onto the diazepane scaffold. Two primary methods are highlighted: direct alkylation with alkyl halides and reductive amination.
Direct Alkylation with Alkyl Halides
This method involves the reaction of the secondary amine with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for achieving high yields.
Table 1: Summary of Direct N-Alkylation Conditions
| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1-Bromo-3-chloropropane | K₂CO₃ | Acetonitrile | 12 | 90[1] |
| Benzyl Bromide | NaH | THF | 6 | High[1] |
| Various Alkyl Bromides | K₂CO₃ | DMF | 1-6 | Moderate to High[2] |
Experimental Protocol: N-Alkylation using an Alkyl Halide
-
Materials:
-
Procedure:
-
To a solution of this compound in acetonitrile, add potassium carbonate.
-
Add the alkyl halide to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
-
Reductive Amination
Reductive amination provides a versatile route to N-alkylation by reacting the diazepane with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ.
Table 2: Summary of Reductive Amination Conditions
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Cyclohexanecarbaldehyde | NaBH(OAc)₃ | CH₂Cl₂ | 16 | 78[1] |
| Various Aldehydes/Ketones | NaBH(OAc)₃ | Dichloroethane (DCE) | - | Good to Excellent |
| Various Aldehydes/Ketones | NaBH₄ | Methanol | - | Good to Excellent |
Experimental Protocol: N-Alkylation via Reductive Amination
-
Materials:
-
Procedure:
-
Dissolve this compound and the carbonyl compound in dichloromethane under a nitrogen atmosphere.
-
Stir the solution at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 16 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the N-alkylated product.
-
Caption: Workflow for N-alkylation via reductive amination.
N-Acylation Reactions
N-acylation introduces an acyl group to the diazepane nitrogen, forming a stable amide bond. This is commonly achieved using acid chlorides or acid anhydrides.
Table 3: Summary of N-Acylation Conditions
| Acylating Agent | Base | Solvent | Time | Yield (%) |
| Acetyl Chloride | Triethylamine (Et₃N) | CH₂Cl₂ | 2 h | High[1] |
| Acetic Anhydride | - | Neat | 30 min | High[1] |
| Benzoyl Chloride | Natural Clay | Solvent-free | 5 min | 96[3] |
Experimental Protocol: N-Acylation using an Acid Chloride
-
Materials:
-
Procedure:
-
Dissolve this compound and triethylamine in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the acid chloride to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.[1]
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acylated product.
-
Caption: General pathway for N-acylation.
N-Arylation Reactions
N-arylation, typically achieved through a Buchwald-Hartwig amination, is a powerful method for forming a carbon-nitrogen bond between the diazepane and an aryl halide or triflate. This reaction is crucial for synthesizing compounds with diverse electronic and steric properties.
Table 4: Summary of Buchwald-Hartwig N-Arylation Conditions
| Aryl Halide | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Aryl Bromides | RuPhos Pd G3 (1-2 mol%) | RuPhos | NaOtBu | Toluene or Dioxane | 80 - 110[4] |
| Base-Sensitive Aryl Bromides | [Pd(allyl)Cl]₂ (0.5-1 mol%) | AdBippyPhos | KOPh | Toluene | 100[4] |
| Aryl Chlorides | XPhos Pd G3 (2-4 mol%) | XPhos | K₃PO₄ | t-Amyl Alcohol | 100 - 120[4] |
Experimental Protocol: Buchwald-Hartwig N-Arylation
-
Materials:
-
Procedure:
-
In a glovebox: Add the palladium precatalyst and the base to a reaction vial equipped with a stir bar.
-
Add this compound and the aryl halide.
-
Add the anhydrous, degassed solvent to achieve a desired concentration (e.g., 0.1 M with respect to the aryl halide).
-
Seal the vial, remove it from the glovebox, and place it in a preheated heating block at the desired temperature (e.g., 100°C).
-
Stir the reaction vigorously and monitor its progress by LC-MS or TLC.
-
Work-up: After completion, cool the reaction to room temperature.
-
Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. All reactions should be performed by qualified personnel in a well-ventilated fume hood, following all necessary safety precautions.
References
Application Notes and Protocols: Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of "tert-butyl 6-methyl-1,4-diazepane-1-carboxylate" as a scaffold in drug discovery campaigns. The protocols detailed below offer step-by-step guidance for the initial screening and characterization of this and similar 1,4-diazepane derivatives.
Introduction to the 1,4-Diazepane Scaffold
The 1,4-diazepane moiety is recognized as a "privileged structure" in medicinal chemistry due to its conformational flexibility and ability to present substituents in a defined three-dimensional space. This allows for potent and selective interactions with a variety of biological targets.[1][2] Derivatives of the 1,4-diazepane scaffold have shown a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer effects.[3][4][5]
"this compound" incorporates a lipophilic tert-butyl protecting group, which can influence its pharmacokinetic properties, and a methyl group that introduces a chiral center, potentially leading to stereospecific interactions with its biological target.
Potential Therapeutic Applications
Based on the activities of structurally related compounds, "this compound" and its analogs are promising candidates for investigation in the following areas:
-
Neurodegenerative Disorders: Many 1,4-diazepane derivatives exhibit high affinity for sigma receptors (σR), particularly the sigma-1 receptor (σ1R).[6] The σ1R is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is implicated in neuroprotection and antiamnesic activities.[6][7] Agonists of the σ1R have shown potential in preclinical models of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[8][9]
-
Oncology: Sigma receptors are often overexpressed in tumor cells, including those of the lung, breast, prostate, and colon.[1][2] Ligands targeting these receptors can induce tumor cell death, making them attractive candidates for anticancer drug development.[6]
-
Central Nervous System (CNS) Disorders: The 1,4-diazepane scaffold is a core component of many CNS-active drugs.[10] Its derivatives have been explored as antipsychotics, antidepressants, and anxiolytics.[3][6]
Quantitative Data on Related 1,4-Diazepane Derivatives
| Compound Class | Target | Assay Type | Measured Value | Reference |
| Benzofurane-substituted diazepane | σ1 Receptor | Radioligand Binding | Ki = 8.0 nM | [11] |
| Quinoline-substituted diazepane | σ1 Receptor | Radioligand Binding | Ki = 19 nM | [11] |
| Benzofurane-substituted diazepane | σ2 Receptor | Radioligand Binding | Ki = 28 nM | [11] |
| Thieno[3][7]diazepine derivative | HepG-2 (Liver Cancer) | Cytotoxicity (IC50) | 4.4 - 13 µg/mL | [12] |
| Thieno[3][7]diazepine derivative | MCF-7 (Breast Cancer) | Cytotoxicity (IC50) | 4.4 - 13 µg/mL | [12] |
| Thieno[3][7]diazepine derivative | HCT-116 (Colon Cancer) | Cytotoxicity (IC50) | 4.4 - 13 µg/mL | [12] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of "this compound" and its analogs.
Protocol 1: Sigma-1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human sigma-1 receptor.
1.1. Materials and Reagents:
-
Test Compound: this compound
-
Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor agonist)[11]
-
Non-specific Binding Ligand: Haloperidol (10 µM)[11]
-
Membrane Preparation: Commercially available membranes from cells expressing human sigma-1 receptor (e.g., from CHO or HEK293 cells).
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4)
-
Scintillation Cocktail
-
96-well Filter Plates (e.g., glass fiber filters)
-
Cell Harvester
1.2. Experimental Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound. A typical concentration range is from 10⁻¹¹ M to 10⁻⁵ M.[11]
-
Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 200 µL per well.
-
Total Binding Wells: Add assay buffer, [³H]-(+)-pentazocine (at a final concentration around its Kd, e.g., 1-3 nM), and the membrane preparation.[11]
-
Non-specific Binding (NSB) Wells: Add assay buffer, [³H]-(+)-pentazocine, a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol), and the membrane preparation.[11]
-
Test Compound Wells: Add assay buffer, [³H]-(+)-pentazocine, the desired concentration of the test compound, and the membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[12]
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
1.3. Data Analysis:
-
Subtract the non-specific binding counts from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]
Protocol 2: MTT Cytotoxicity Assay
This protocol is used to assess the effect of the test compound on the viability of cancer cell lines.
2.1. Materials and Reagents:
-
Test Compound: this compound
-
Cell Lines: e.g., MCF-7 (breast cancer), PC-3 (prostate cancer), A549 (lung cancer)
-
Culture Medium: Appropriate for the chosen cell lines (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT Solution: 5 mg/mL in phosphate-buffered saline (PBS).
-
Solubilization Solution: e.g., DMSO or a solution of 20% SDS in 50% DMF.
-
96-well Cell Culture Plates
2.2. Experimental Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[3][13]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
2.3. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
Visualizations
Sigma-1 Receptor Signaling Pathway in Neuroprotection
References
- 1. Frontiers | The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer [frontiersin.org]
- 2. The sigma-1 receptor: a regulator of cancer cell electrical plasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]
- 6. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate .
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on the common and effective method of N-Boc protection of 6-methyl-1,4-diazepane.
Issue 1: Low or No Product Formation
If you are experiencing low or no yield of the desired product, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Suggestions |
| Inactive Reagents | - Di-tert-butyl dicarbonate (Boc₂O): Ensure it is fresh and has been stored under anhydrous conditions. Older batches can hydrolyze. - 6-methyl-1,4-diazepane: Verify the purity of the starting material. Impurities can interfere with the reaction. |
| Suboptimal Reaction Conditions | - Base: The choice and amount of base are critical. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Ensure at least one equivalent is used to neutralize the generated acid. For less nucleophilic amines, a stronger base or a catalyst might be needed. - Solvent: Use an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. The presence of water can hydrolyze the Boc anhydride. - Temperature: The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may improve the rate, but be aware that higher temperatures can promote side reactions. |
| Poor Nucleophilicity of the Amine | The secondary amines of the diazepane ring are generally nucleophilic enough. However, if the starting material is a salt (e.g., a hydrochloride salt), it must be neutralized with a suitable base before the addition of Boc₂O. |
Issue 2: Formation of Significant Side Products
The presence of unexpected spots on your TLC or peaks in your analytical data indicates the formation of side products.
| Common Side Product | How to Avoid |
| Di-Boc Protected Product | The formation of di-tert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate can occur if an excess of Boc₂O is used or if the reaction time is too long. - Use a controlled amount of Boc₂O (typically 1.0-1.2 equivalents). - Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Urea Formation | An isocyanate intermediate can form from the decomposition of Boc₂O, which can then react with the starting amine to form a urea byproduct. This is more common at higher temperatures. - Run the reaction at room temperature or below. |
Issue 3: Difficult Purification
If you are struggling to isolate the pure product, the following tips may help.
| Problem | Suggested Solution |
| Product is an oil and difficult to handle | The product is often an oil. If purification by column chromatography is challenging, consider converting the product to a salt (e.g., hydrochloride) to induce crystallization, which can then be filtered and neutralized. |
| Co-elution with impurities on column chromatography | - Optimize the eluent system: A gradient elution from a non-polar to a more polar solvent system can improve separation. Common solvent systems for this type of compound include hexane/ethyl acetate or dichloromethane/methanol. - Use a different stationary phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase column. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A: While data for the 6-methyl isomer is not widely published, a patent for the synthesis of the closely related (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate reports a yield of 85.7% for the Boc protection step.[1] This can be considered a good benchmark for the synthesis of the 6-methyl isomer.
Q2: Is a base always necessary for a Boc protection reaction?
A: While not strictly necessary in all cases, the addition of a non-nucleophilic base like triethylamine or DIPEA is highly recommended. The reaction generates an equivalent of acid, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The added base neutralizes this acid, allowing the reaction to go to completion.
Q3: What is the role of 4-dimethylaminopyridine (DMAP) in Boc protection?
A: DMAP is a nucleophilic catalyst that can significantly accelerate the rate of Boc protection, especially for less reactive amines. However, for a relatively nucleophilic substrate like 6-methyl-1,4-diazepane, its use is often not necessary and can increase the risk of di-Boc protection.
Q4: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. The starting diamine is typically more polar than the mono-Boc protected product. A suitable eluent system would be one that gives a clear separation between the starting material and the product spots (e.g., dichloromethane/methanol 9:1).
Q5: What are the best methods for characterizing the final product?
A: The structure and purity of this compound should be confirmed by a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a mono-Boc protected methyl-1,4-diazepane, adapted from a patented procedure for a constitutional isomer.[1]
Synthesis of this compound
-
Materials:
-
6-methyl-1,4-diazepane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 6-methyl-1,4-diazepane (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.1 eq) to the solution and stir at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Analysis of "Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate" and its Side Products
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and analyze potential side products encountered during the synthesis of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and practical approach involves a two-step synthesis. The first step is the formation of the core heterocyclic structure, 6-methyl-1,4-diazepane. This is followed by the selective mono-N-Boc protection of the diamine.
Q2: What are the most likely side products in the synthesis of this compound?
The primary side products typically arise from the Boc-protection step. The most common impurity is the di-Boc protected analog, di-tert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate. Other potential impurities can include unreacted starting material (6-methyl-1,4-diazepane) and products from over-alkylation if a reductive amination route is employed for the synthesis of the diazepane ring.
Q3: How can I minimize the formation of the di-Boc side product?
Several strategies can be employed to favor mono-Boc protection.[1] These include:
-
Stoichiometric control: Careful control of the amount of di-tert-butyl dicarbonate ((Boc)₂O) used, typically 1.0 to 1.1 equivalents.
-
Slow addition: Adding the (Boc)₂O solution slowly to the reaction mixture.
-
Use of an acid salt: Protonating one of the amine groups with one equivalent of an acid (like HCl) to temporarily protect it, allowing the other amine to react with (Boc)₂O.
-
Temperature control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity.[1]
Q4: What analytical techniques are best for identifying and quantifying the main product and its side products?
A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the starting material, mono-Boc product, and di-Boc byproduct.[2]
-
Mass Spectrometry (MS): To confirm the molecular weights of the product and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structures of the main product and any isolated side products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired mono-Boc product | Incomplete reaction. | - Increase reaction time. - Ensure all starting materials are fully dissolved. - Use a suitable base (e.g., triethylamine, sodium bicarbonate) to drive the reaction to completion.[3] |
| Formation of significant amounts of the di-Boc side product. | - Reduce the stoichiometry of (Boc)₂O to 1.0 equivalent. - Add the (Boc)₂O solution dropwise at a lower temperature. - Employ the mono-protonation strategy using one equivalent of acid. | |
| Hydrolysis of (Boc)₂O. | - Use anhydrous solvents. - If using aqueous conditions, ensure a slight excess of (Boc)₂O and monitor the reaction closely.[3] | |
| Presence of unreacted 6-methyl-1,4-diazepane | Insufficient (Boc)₂O or short reaction time. | - Increase the amount of (Boc)₂O slightly (e.g., 1.05-1.1 equivalents). - Extend the reaction time and monitor by TLC or LC-MS until the starting amine is consumed.[1] |
| Difficulty in purifying the product | Similar polarities of the mono- and di-Boc products. | - Optimize column chromatography conditions (e.g., use a shallow solvent gradient). - An acid-base extraction can be used to separate the basic mono-Boc product from the non-basic di-Boc product. |
Experimental Protocols
Protocol 1: Synthesis of 6-Methyl-1,4-diazepane
This procedure is a plausible route based on known methods for synthesizing similar diazepanes.
Materials:
-
1,2-Diaminopropane
-
Acrolein
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Dissolve 1,2-diaminopropane in methanol and cool the solution to 0 °C.
-
Slowly add acrolein to the cooled solution.
-
Stir the reaction mixture at room temperature for 2-4 hours to allow for the initial Michael addition and imine formation.
-
Cool the reaction mixture back to 0 °C and add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with HCl and wash with diethyl ether to remove non-basic impurities.
-
Basify the aqueous layer with NaOH until pH > 12.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-methyl-1,4-diazepane.
Protocol 2: Mono-Boc Protection of 6-Methyl-1,4-diazepane
This protocol is adapted from general methods for selective mono-Boc protection of diamines.[4]
Materials:
-
6-Methyl-1,4-diazepane
-
Methanol
-
Chlorotrimethylsilane (Me₃SiCl) or concentrated HCl
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Water
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Dichloromethane
Procedure:
-
Dissolve 6-methyl-1,4-diazepane (1.0 eq) in anhydrous methanol at 0 °C.
-
Slowly add freshly distilled chlorotrimethylsilane (1.0 eq) or one equivalent of concentrated HCl dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a small amount of water, followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and wash with diethyl ether to remove any di-Boc protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with a solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Data Presentation
Table 1: Expected Molecular Weights of Product and Key Side Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₁H₂₂N₂O₂ | 214.31 |
| 6-Methyl-1,4-diazepane | C₆H₁₄N₂ | 114.19 |
| Di-tert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate | C₁₆H₃₀N₂O₄ | 314.42 |
Table 2: Typical HPLC Retention Times (Illustrative)
| Compound | Retention Time (min) |
| 6-Methyl-1,4-diazepane | ~2.5 |
| This compound | ~8.1 |
| Di-tert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylate | ~12.3 |
| Note: Retention times are illustrative and will vary depending on the specific HPLC method (column, mobile phase, flow rate, etc.). |
Visualizations
References
Technical Support Center: tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate
Welcome to the technical support center for tert-butyl 6-methyl-1,4-diazepane-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low purity after initial work-up | Incomplete reaction or presence of significant side products. | Optimize reaction conditions to drive the reaction to completion. Identify major impurities by techniques like LC-MS to devise a targeted purification strategy. |
| Formation of di-Boc protected byproduct. | Use a controlled amount of Boc-anhydride (1.0-1.1 equivalents). Conduct the reaction at a lower temperature (0 °C to room temperature) to improve selectivity for mono-protection. | |
| Difficulty in separating the product from starting materials by column chromatography | Similar polarities of the product and starting materials. | Adjust the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system may be necessary. Consider using a different stationary phase, such as alumina. |
| Product degradation during purification | The Boc-protecting group is sensitive to acidic conditions. | Avoid acidic eluents (e.g., those containing TFA) in chromatography if possible. If acidic conditions are necessary, neutralize the fractions immediately after collection. Use milder solvent removal techniques like lyophilization instead of high-temperature rotary evaporation.[1] |
| Presence of diastereomers | The synthesis route may produce a mixture of diastereomers. | Chiral chromatography may be required for separation. Alternatively, consider derivatization with a chiral auxiliary to separate the diastereomers, followed by removal of the auxiliary. |
| Low overall yield after purification | Multiple purification steps leading to product loss. | Optimize each purification step to maximize recovery. Consider alternative purification methods like crystallization or salt formation to reduce the number of chromatographic steps. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, such as the corresponding unprotected diamine, and over-alkylation or over-acylation products. A significant byproduct can be the di-Boc protected 1,4-diazepane, where both nitrogen atoms are protected.[1] If the synthesis involves a cyclization step, incomplete cyclization can lead to acyclic precursors as impurities.
Q2: How can I monitor the progress of the purification process effectively?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring purification. For Boc-protected amines, a common mobile phase is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. Visualization can be achieved using a ninhydrin stain, which will stain the free amine of any unprotected starting material, but not the Boc-protected product.
Q3: My purified product shows signs of degradation over time. How can I improve its stability?
A3: The Boc group is susceptible to cleavage in acidic environments. Ensure that all acidic residues from the purification process are removed. Storing the purified compound as a solid in a cool, dry, and inert atmosphere can enhance its long-term stability. If the product is an oil, storing it under an inert gas like argon or nitrogen at low temperatures is recommended.
Q4: Can I use reverse-phase chromatography for purification?
A4: Reverse-phase chromatography can be used, but caution is advised. The acidic modifiers often used in reverse-phase HPLC, such as trifluoroacetic acid (TFA), can lead to the deprotection of the Boc group.[1] If this method is necessary, use a low concentration of a weaker acid and process the fractions quickly, followed by immediate neutralization and removal of the solvent at low temperatures.
Data Presentation
The following tables provide illustrative data for the purification of this compound. These are representative examples to demonstrate the effectiveness of different purification strategies.
Table 1: Comparison of Purification Methods
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Silica Gel Column Chromatography (Isocratic) | 75 | 92 | 70 | Simple and effective for removing non-polar impurities. |
| Silica Gel Column Chromatography (Gradient) | 75 | 98 | 65 | Better separation of closely eluting impurities. |
| Crystallization | 85 | >99 | 50 | Higher purity but potentially lower yield. Requires a suitable solvent system. |
| Preparative HPLC (Reverse Phase) | 90 | >99 | 40 | High purity but risk of Boc deprotection and lower yield. |
Table 2: Optimization of Column Chromatography Conditions
| Stationary Phase | Solvent System | Purity (%) | Yield (%) |
| Silica Gel | Dichloromethane/Methanol (98:2) | 95 | 75 |
| Silica Gel | Ethyl Acetate/Hexane (1:1) | 92 | 80 |
| Alumina (basic) | Dichloromethane/Methanol (99:1) | 97 | 72 |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column: A glass column is packed with silica gel (60-120 mesh) as a slurry in the chosen eluent.
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a compatible solvent and loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane, or dichloromethane with a small percentage of methanol).
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The solvent from the pure fractions is removed under reduced pressure, avoiding excessive heat.
Protocol 2: General Procedure for Monitoring by TLC
-
Plate Preparation: A small spot of the sample (dissolved in a volatile solvent) is applied to a silica gel TLC plate.
-
Development: The plate is placed in a developing chamber containing the mobile phase (e.g., 5% methanol in dichloromethane).
-
Visualization: After the solvent front has moved up the plate, it is removed and dried. The spots can be visualized under UV light (if the compound is UV active) or by staining with a suitable reagent like ninhydrin.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity after column chromatography.
References
Technical Support Center: tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate
Welcome to the technical support center for tert-butyl 6-methyl-1,4-diazepane-1-carboxylate. This guide is intended for researchers, scientists, and drug development professionals to address potential stability issues and provide troubleshooting assistance for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term stability, it is recommended to store the compound as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C. For short-term storage, 2-8°C is acceptable. The compound is a combustible solid and should be kept away from ignition sources.[1]
Q2: What are the likely degradation pathways for this compound?
The primary stability concern for this compound is the cleavage of the tert-butoxycarbonyl (Boc) protecting group. This deprotection is typically acid-catalyzed, leading to the formation of the free amine, 6-methyl-1,4-diazepane, along with isobutylene and carbon dioxide as byproducts. Hydrolysis can also occur under strongly basic conditions, though this is less common.
Q3: How can I detect degradation of my sample?
Degradation can be monitored by standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): The appearance of a new, more polar spot corresponding to the free amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The appearance of a new peak with a mass corresponding to 6-methyl-1,4-diazepane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic tert-butyl singlet peak at approximately 1.4 ppm in the ¹H NMR spectrum.
Q4: Is the compound sensitive to moisture or air?
While the compound is not acutely sensitive to air, the Boc-protecting group is susceptible to acidic hydrolysis. Atmospheric moisture can contribute to slow degradation over time, especially if acidic impurities are present. Therefore, storage in a desiccated environment is recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected reaction products are observed. | The starting material may have partially degraded, leading to the presence of the unprotected 6-methyl-1,4-diazepane, which can participate in side reactions. | Confirm the purity of the starting material using LC-MS or ¹H NMR before use. If degradation is detected, purify the compound by flash chromatography or recrystallization. |
| Inconsistent reaction yields. | This could be due to variable purity of the starting material from batch to batch or degradation during storage. | Always use a freshly opened container or a sample that has been properly stored. Re-analyze the purity of the starting material if it has been stored for an extended period. |
| Difficulty in dissolving the compound. | The compound is a solid and may require sonication or gentle warming to fully dissolve in some organic solvents. | Try solvents such as dichloromethane, ethyl acetate, or acetonitrile. Solubility may be limited in highly polar or non-polar solvents. |
| The compound appears discolored or has an unusual odor. | This may indicate the presence of impurities or degradation products. | Do not use the material. Contact the supplier for a replacement or attempt to purify the compound before use, after confirming its identity. |
Stability Data (Illustrative)
The following table provides illustrative stability data for a typical Boc-protected amine under various conditions. This data is intended as a general guide and may not be representative of the exact stability profile of this compound.
| Condition | Temperature | Duration | Observed Degradation (%) |
| Solid, in air | Room Temperature | 1 month | < 1% |
| Solid, under Nitrogen | Room Temperature | 1 month | < 0.5% |
| Solution in Methanol | Room Temperature | 24 hours | < 2% |
| Solution in Dichloromethane | Room Temperature | 24 hours | < 1% |
| Solution in 0.1 M HCl in Dioxane | Room Temperature | 1 hour | > 95% |
| Solution in 1 M NaOH in Methanol | Room Temperature | 24 hours | < 5% |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
Objective: To determine the purity of this compound and check for the presence of the deprotected product.
Procedure:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Look for the characteristic singlet of the nine protons of the tert-butyl group at approximately 1.4 ppm.
-
The absence or diminished integration of this peak relative to other protons in the molecule suggests deprotection.
-
The appearance of new signals, particularly in the amine region, may indicate the presence of the free diazepane.
-
Protocol 2: Small-Scale Deprotection for Product Confirmation
Objective: To intentionally deprotect the compound to generate an analytical standard of the free amine for comparison.
Procedure:
-
Dissolve 20 mg of this compound in 1 mL of dichloromethane in a small vial.
-
Add 0.5 mL of trifluoroacetic acid (TFA) or 1 mL of 4 M HCl in dioxane.[2]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure to obtain the crude deprotected product (as a salt). This can be used as a reference standard in analytical methods.
Visualizations
Caption: Acid-catalyzed degradation pathway of the title compound.
Caption: Workflow for purity assessment and troubleshooting.
References
Technical Support Center: Optimizing Reaction Parameters for Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method involves the selective N-Boc protection of 6-methyl-1,4-diazepane using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base and solvent.
Q2: Why is my Boc protection reaction not going to completion?
A2: Incomplete reactions can be due to several factors, including insufficient equivalents of Boc₂O, use of a weak base for the specific substrate, low reaction temperature, or poor solubility of the starting material in the chosen solvent.[1]
Q3: I am observing the formation of a di-Boc protected by-product. How can I minimize this?
A3: The formation of the di-Boc derivative occurs when both nitrogen atoms of the diazepane ring are protected. To minimize this, you can employ a strategy of mono-protonation of the diamine using one equivalent of an acid like HCl before the addition of Boc₂O. This selectively deactivates one amine group.[2] Alternatively, careful control of the stoichiometry of Boc₂O (using close to one equivalent) can also reduce di-protection.
Q4: What are the best purification methods for this compound?
A4: Purification can often be achieved through acid-base extraction to separate the mono-Boc product from unreacted diamine and di-Boc by-product. Column chromatography on silica gel is also a common and effective method.[2][3]
Q5: Can I monitor the progress of the reaction?
A5: Yes, Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction. By comparing the reaction mixture to the starting material, you can determine when the reaction is complete.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Suboptimal Base | Use a stronger base such as sodium hydroxide or potassium carbonate instead of milder bases like triethylamine. | Increased reaction rate and higher yield. |
| Inappropriate Solvent | Ensure the starting 5-methyl-1,4-diazepane is fully dissolved. Consider using a co-solvent system like water/ethanol if solubility is an issue. | Improved reaction kinetics and yield. |
| Low Reaction Temperature | While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate and drive the reaction to completion, especially for less reactive substrates. | Faster reaction time and improved yield. |
| Insufficient Boc₂O | Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate to ensure the reaction goes to completion. | Complete consumption of the starting material and higher yield of the product. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Formation of Di-Boc By-product | Perform an acid-base extraction. The mono-Boc product and unreacted diamine will be extracted into the aqueous acidic phase, while the neutral di-Boc by-product remains in the organic phase.[2] | Separation of the desired mono-Boc product from the di-Boc by-product. |
| Streaking on Silica Gel Column | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system during column chromatography to prevent streaking of the basic amine product. | Improved peak shape and better separation during column chromatography. |
| Product is an Oil | If the product is an oil and difficult to handle, consider converting it to a stable salt (e.g., hydrochloride) for easier handling and storage. | A solid, crystalline product that is easier to isolate and store. |
Experimental Protocols
A detailed experimental protocol for the synthesis of a stereoisomer, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, is provided below. This can be adapted for the synthesis of the racemic mixture or other stereoisomers.
Synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate
To a solution of (S)-2-methyl-1-(2-nitrophenylsulfonyl)-1,4-diazepane hydrochloride (2.70 kg, 8.04 mol) in a mixture of ethanol (12 L) and water (12 L), potassium carbonate (1.50 kg, 10.9 mol) is added. The resulting reaction mixture is cooled to 5°C or below, and di-tert-butyl dicarbonate (2.00 kg, 9.16 mol) is gradually added. The reaction mixture is stirred at 5°C for 5 hours. After confirming the disappearance of the starting material by TLC, the reaction mixture is concentrated under reduced pressure to give the target product as a yellow solid (yield: 87.2%).
Data Presentation
Table 1: Effect of Base on N-Boc Protection Yield
| Base | Typical Solvent | General Reactivity | Potential Issues |
| Triethylamine (TEA) | Dichloromethane (DCM), Acetonitrile | Moderate | May be too weak for less nucleophilic amines. |
| Sodium Bicarbonate (NaHCO₃) | Water/Dioxane, Water/THF | Mild | Generally effective for simple amines. |
| Sodium Hydroxide (NaOH) | Water/Dioxane, Water/THF | Strong | Can promote side reactions if not controlled. |
| Potassium Carbonate (K₂CO₃) | Acetonitrile, Ethanol/Water | Strong | Effective for a wide range of amines. |
Table 2: Effect of Solvent on N-Boc Protection
| Solvent | General Characteristics | Suitability |
| Dichloromethane (DCM) | Aprotic, good for dissolving organic starting materials. | Commonly used, but may not be ideal for polar or salt forms of the starting diamine. |
| Acetonitrile | Polar aprotic, good for a range of polarities. | A versatile solvent for this reaction. |
| Tetrahydrofuran (THF) | Polar aprotic, often used in combination with water. | Good for improving the solubility of both organic and aqueous reagents. |
| Ethanol/Water | Protic co-solvent system. | Excellent for dissolving diamine salts and facilitating the reaction. |
Table 3: Effect of Temperature on N-Boc Protection
| Temperature | Effect on Reaction Rate | Potential Side Reactions |
| 0-5 °C | Slower | Reduced risk of side reactions. |
| Room Temperature (20-25 °C) | Moderate | Generally a good balance for many substrates. |
| 40-50 °C | Faster | Increased risk of di-Boc formation and other side reactions. |
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
References
Technical Support Center: Synthesis of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic strategies commence with a chiral precursor, such as (S)-2-aminopropan-1-ol. A typical route involves N-protection, followed by activation of the hydroxyl group (e.g., mesylation or tosylation), and subsequent intramolecular cyclization with a protected diamine synthon. An alternative advanced method is the intramolecular Fukuyama-Mitsunobu cyclization of a nosyl-protected diamino alcohol.[1]
Q2: What is the purpose of the tert-butyloxycarbonyl (Boc) protecting group in this synthesis?
A2: The Boc group is a widely used protecting group for amines. In this synthesis, it selectively blocks one of the nitrogen atoms in the diazepane ring. This prevents unwanted side reactions at this nitrogen, such as over-alkylation, and allows for controlled, regioselective reactions at the unprotected nitrogen. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions.
Q3: I am observing a mixture of mono-Boc and di-Boc protected diazepane. How can I improve the selectivity for the mono-Boc product?
A3: The formation of di-Boc protected diazepane can occur if both nitrogen atoms of the diazepane ring react with the Boc-anhydride. To enhance mono-protection selectivity, consider the following:
-
Stoichiometry: Carefully control the stoichiometry of Boc-anhydride, using close to one equivalent.
-
Slow Addition: Add the Boc-anhydride solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate.
-
pH Control: Maintaining a slightly basic pH can help favor mono-protection.
Q4: What analytical techniques are recommended for monitoring the reaction progress and identifying byproducts?
A4: A combination of techniques is recommended for effective reaction monitoring and byproduct identification:
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in the reaction mixture, aiding in the identification of the desired product and potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and for identifying and quantifying impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction of starting materials. | Monitor the reaction closely by TLC or LC-MS to ensure completion. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. |
| Competing side reactions, such as elimination or over-alkylation. | Optimize reaction conditions. For cyclization steps, ensure the leaving group is well-activated and that the nucleophilic attack is favored over elimination. For reductive amination steps, use a selective reducing agent like sodium triacetoxyborohydride to minimize over-alkylation.[2] | |
| Degradation of the product during workup or purification. | Use mild workup conditions. If the product is sensitive to acid or base, use neutral washes. For purification, consider flash column chromatography with a suitable solvent system to minimize exposure to stationary phase. | |
| Formation of an isomeric byproduct | Non-regioselective cyclization. | Ensure proper activation of the desired hydroxyl or amine group to direct the intramolecular cyclization to the correct position. The choice of protecting groups can influence regioselectivity. |
| Epimerization at the chiral center. | Use mild reaction conditions and avoid strong bases or prolonged heating, which can lead to epimerization of the stereocenter. | |
| Presence of a byproduct with a higher molecular weight | Dimerization or oligomerization. | Use high dilution conditions during the intramolecular cyclization step to favor the formation of the monomeric ring system over intermolecular reactions. |
| Over-alkylation of the unprotected nitrogen. | In steps involving alkylation or reductive amination, use a controlled amount of the alkylating agent or aldehyde. The use of a bulky protecting group on one nitrogen can sterically hinder the other nitrogen, reducing the likelihood of over-alkylation. | |
| Incomplete removal of the Boc protecting group | Insufficient acid or reaction time for deprotection. | Increase the concentration of the acid (e.g., trifluoroacetic acid in dichloromethane) or extend the reaction time. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed. |
| Scavenging of the acid by other basic functionalities. | If other basic groups are present in the molecule, an excess of acid may be required to achieve complete deprotection. |
Experimental Protocols
Key Experiment: Synthesis of (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate (A Representative Route)
This protocol is a representative example based on common synthetic strategies.[3]
Step 1: N-Boc protection of (S)-(+)-2-amino-1-propanol
-
Dissolve (S)-(+)-2-amino-1-propanol in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine or sodium bicarbonate.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amino alcohol.
Step 2: Mesylation of the hydroxyl group
-
Dissolve the N-Boc protected amino alcohol in anhydrous DCM and cool to 0 °C.
-
Add a base, typically triethylamine.
-
Add methanesulfonyl chloride dropwise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for a specified time and then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the mesylated intermediate.
Step 3: Intramolecular Cyclization
-
Dissolve the mesylated intermediate in a polar aprotic solvent like acetonitrile or DMF.
-
Add a suitable protected diamine synthon and a base such as potassium carbonate.
-
Heat the reaction mixture at an elevated temperature (e.g., 80 °C) and monitor for the formation of the cyclized product.
-
After completion, cool the reaction, filter off any inorganic salts, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to obtain the protected diazepane.
Step 4: Deprotection (if necessary) and final Boc protection
-
If a protecting group other than Boc was used on the second nitrogen, it is removed at this stage using appropriate conditions (e.g., hydrogenolysis for a benzyl group).
-
The resulting free amine is then protected with a Boc group as described in Step 1 to yield the final product, this compound.
Visualizations
Synthetic Pathway and Potential Byproduct Formation
Caption: Synthetic pathway and potential byproducts.
Troubleshooting Logic Flow
Caption: Troubleshooting logic for byproduct analysis.
References
Technical Support Center: Chiral Purity of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate
Welcome to the technical support center for "tert-butyl 6-methyl-1,4-diazepane-1-carboxylate." This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the chiral purity of this compound. Given that specific analytical data for this molecule is not always readily available from suppliers, this guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols based on established principles for structurally related chiral amines and N-Boc protected heterocycles.
Frequently Asked Questions (FAQs)
Q1: Is "this compound" a chiral molecule?
A1: Yes. Although it may lack a traditional asymmetric carbon atom in some representations, the seven-membered diazepine ring is non-planar and adopts a chiral conformation. The presence of the methyl group on the ring ensures that the molecule is unsymmetrically substituted, preventing it from having a plane of symmetry. This results in the existence of two non-superimposable mirror images (enantiomers).
Q2: Why is the chiral purity of this compound a concern?
A2: The enantiomers of a chiral molecule can have different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause undesirable side effects. Therefore, controlling the chiral purity is critical in drug development to ensure safety and efficacy.
Q3: What are the main challenges in maintaining the chiral purity of this compound?
A3: The primary challenge is potential racemization through ring inversion or "ring flipping." The energy barrier for this process can be low enough in some diazepine derivatives to allow for interconversion of the enantiomers at or near room temperature. This conformational instability can lead to a loss of enantiomeric excess over time or under certain experimental conditions (e.g., elevated temperatures, certain solvents).
Q4: What are the recommended analytical techniques for determining the enantiomeric excess (e.e.)?
A4: The most common and effective techniques are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC). These methods utilize a chiral stationary phase (CSP) to differentiate between the enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents can also be employed, but often lacks the sensitivity for detecting minor enantiomers.
Troubleshooting Guide for Chiral Purity Analysis
This guide addresses common issues encountered during the chiral separation of "this compound" and similar compounds.
Issue 1: No separation of enantiomers on a chiral column.
-
Possible Cause: The selected chiral stationary phase (CSP) is not suitable for this analyte.
-
Troubleshooting Steps:
-
Screen Multiple CSPs: The interaction between a chiral molecule and a CSP is highly specific. It is recommended to screen a variety of polysaccharide-based columns (amylose and cellulose derivatives) as a starting point.
-
Vary the Mobile Phase: For normal phase HPLC, alter the ratio of the hydrocarbon (e.g., hexane, heptane) to the alcohol modifier (e.g., isopropanol, ethanol). For SFC, adjust the percentage of the alcohol co-solvent with CO2.
-
Introduce Additives: For basic compounds like this diazepine, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine, DEA) to the mobile phase can significantly improve peak shape and selectivity. Acidic additives (e.g., 0.1% trifluoroacetic acid, TFA) can also be screened as they can alter the interaction with the CSP.
-
Change Chromatographic Mode: If normal phase HPLC or SFC is unsuccessful, consider polar organic or reversed-phase modes, as the change in solvent environment can lead to different selectivities.
-
Issue 2: Poor resolution or broad peaks.
-
Possible Cause: Sub-optimal chromatographic conditions or on-column racemization.
-
Troubleshooting Steps:
-
Optimize Temperature: Temperature can have a significant impact on chiral separations. Lowering the column temperature can increase the energy barrier for ring flipping, potentially reducing on-column racemization and improving peak resolution. Screen a range of temperatures (e.g., 10°C, 25°C, 40°C).
-
Reduce Flow Rate: Lowering the flow rate can increase the interaction time with the CSP, often leading to better resolution.
-
Check for Column Overload: Injecting a sample that is too concentrated can cause peak broadening. Dilute the sample and re-inject.
-
Ensure Proper Sample Dissolution: Dissolve the sample in the mobile phase or a weaker solvent to avoid peak distortion.
-
Issue 3: Inconsistent retention times or loss of resolution over time.
-
Possible Cause: Column degradation, insufficient equilibration, or changes in the mobile phase.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections, especially when additives are used.
-
Mobile Phase Stability: Prepare fresh mobile phase daily, as the concentration of volatile components and additives can change over time.
-
Column Washing: If the column performance degrades, it may be contaminated. Follow the manufacturer's instructions for column washing and regeneration.
-
Data Presentation: Recommended Starting Conditions for Chiral Screening
The following tables provide recommended starting points for chiral method development for "this compound".
Table 1: Chiral HPLC (Normal Phase) Screening Conditions
| Parameter | Recommended Conditions |
| Columns | Chiralpak® IA, IB, IC, ID, IE, IF (or equivalent amylose/cellulose-based CSPs) |
| Mobile Phase | n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) mixtures (e.g., 90:10, 80:20, 70:30) |
| Additives | 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25°C (with the option to screen at 10°C and 40°C) |
| Detection | UV at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore |
Table 2: Chiral SFC Screening Conditions
| Parameter | Recommended Conditions |
| Columns | Chiralpak® AD-H, AS-H, IC, IG (or equivalent amylose/cellulose-based CSPs) |
| Mobile Phase | CO2 / Methanol (MeOH) or Ethanol (EtOH) gradient |
| Additives | 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic Acid (TFA) in the co-solvent |
| Back Pressure | 120-150 bar |
| Flow Rate | 2.0 - 4.0 mL/min |
| Temperature | 40°C (with the option to screen at lower temperatures) |
| Detection | UV at a low wavelength (e.g., 210-220 nm) |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development
-
Sample Preparation: Prepare a stock solution of racemic "this compound" at approximately 1 mg/mL in a 50:50 mixture of hexane and isopropanol.
-
Column Screening:
-
Install a chiral column (e.g., Chiralpak® IC).
-
Equilibrate the column with the initial mobile phase (e.g., 90:10 n-Hexane:IPA with 0.1% DEA) until a stable baseline is achieved.
-
Inject the sample (e.g., 5 µL).
-
If no separation is observed, screen other columns from the recommended list.
-
-
Mobile Phase Optimization:
-
Once a column showing some selectivity is identified, optimize the mobile phase composition by varying the percentage of the alcohol modifier.
-
Systematically screen the effect of additives (DEA and TFA) on peak shape and resolution.
-
-
Temperature and Flow Rate Optimization:
-
Investigate the effect of column temperature on the separation.
-
Optimize the flow rate to achieve the best balance between resolution and analysis time.
-
Protocol 2: Chiral SFC Method Development
-
Sample Preparation: Prepare a stock solution of racemic "this compound" at approximately 1 mg/mL in methanol.
-
Column Screening:
-
Install a chiral column (e.g., Chiralpak® AD-H).
-
Equilibrate the system.
-
Perform a gradient elution from a low percentage (e.g., 5%) to a high percentage (e.g., 40%) of methanol in CO2 over a short time (e.g., 5-10 minutes).
-
Repeat this screening on other recommended columns.
-
-
Co-solvent and Additive Optimization:
-
For the most promising column, screen different alcohol co-solvents (methanol, ethanol, isopropanol).
-
Evaluate the effect of adding 0.1% DEA or TFA to the co-solvent.
-
-
Isocratic Method Development:
-
Based on the retention time from the gradient screening, develop an isocratic method for robust quantification.
-
Fine-tune the co-solvent percentage, back pressure, and temperature to optimize resolution.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for chiral separation issues.
Caption: Conformational chirality and racemization via ring inversion.
Technical Support Center: Deprotection of Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate
Welcome to the technical support center for the deprotection of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and methodologies associated with the removal of the tert-butoxycarbonyl (Boc) protecting group from this substituted diazepane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of this compound?
The most prevalent and effective methods for the deprotection of this compound involve acidic conditions. The two primary reagents used are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in a suitable organic solvent.[1]
Q2: How do I choose between TFA and HCl for the deprotection reaction?
The choice between TFA and HCl often depends on the other functional groups present in the molecule and the desired salt form of the final product. TFA is a strong acid and is typically used in dichloromethane (DCM), offering efficient deprotection.[2] However, the resulting trifluoroacetate salt can sometimes be challenging to handle or may not be suitable for subsequent steps.[1] A 4M solution of HCl in 1,4-dioxane is another robust method that yields the hydrochloride salt of the deprotected amine, which is often a crystalline and easily handled solid.[3][4]
Q3: What are the potential side reactions during the deprotection of Boc-protected diazepanes?
A common side reaction during acidic deprotection is the alkylation of nucleophilic functional groups by the tert-butyl cation that is generated.[5] For molecules with sensitive functionalities, this can lead to undesired byproducts. In the context of 1,4-diazepanes, incomplete deprotection can also be an issue, especially if the reaction conditions are not optimized.
Q4: How can I monitor the progress of the deprotection reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6] By comparing the reaction mixture to the starting material, the disappearance of the Boc-protected compound and the appearance of the deprotected product can be tracked.
Q5: What is a typical work-up procedure for a Boc deprotection reaction?
Following the completion of the reaction, the solvent and excess acid are typically removed under reduced pressure.[1][7] If the free amine is desired, a basic work-up is performed by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of a weak base like sodium bicarbonate to neutralize the acid.[7] The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated to yield the deprotected amine.[1] If the salt is the desired product, it can often be precipitated from the reaction mixture or by the addition of a non-polar solvent like diethyl ether.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid concentration or reaction time. | Increase the concentration of the acid or prolong the reaction time. Monitor the reaction closely by TLC or LC-MS to determine the optimal duration.[6] |
| Steric hindrance around the Boc group. | Consider using a stronger acid or a higher reaction temperature. However, be cautious of potential side reactions with increased temperature. | |
| Formation of Side Products (tert-butylation) | Presence of nucleophilic functional groups in the substrate. | Add a scavenger, such as triethylsilane (TES) or anisole, to the reaction mixture. The scavenger will trap the tert-butyl cation, preventing it from reacting with your molecule of interest.[5] |
| Difficulty in Isolating the Product | The product is highly soluble in the work-up solvents. | If the product is the hydrochloride or trifluoroacetate salt, try precipitating it by adding a non-polar solvent like diethyl ether.[1] Alternatively, for a free amine that is water-soluble, consider extraction with a more polar organic solvent or using a solid-phase extraction (SPE) cartridge. |
| The product is an oil instead of a solid. | Try to form a different salt of the amine (e.g., HCl salt if you used TFA) which may be more crystalline. Trituration with a suitable solvent can also sometimes induce crystallization. | |
| Low Yield | Product loss during work-up. | Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during the basic wash to prevent loss of the amine into the aqueous layer. |
| Degradation of the product under acidic conditions. | Consider using milder deprotection conditions. This could involve using a lower concentration of acid, a lower reaction temperature, or exploring alternative deprotection methods. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the deprotection of Boc-protected cyclic amines. Please note that these are representative values and may require optimization for this compound.
| Method | Reagent & Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| TFA | 25-50% TFA in DCM | Room Temperature | 1 - 4 | >90 | A common and highly effective method.[2][8] |
| HCl | 4M HCl in 1,4-Dioxane | Room Temperature | 1 - 4 | >90 | Often yields a crystalline hydrochloride salt.[1][3][4] |
| Alternative | Aqueous Phosphoric Acid | Room Temperature | 2 - 12 | High | A milder, environmentally benign option.[9][10] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up to obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]
Protocol 2: Deprotection using Hydrochloric Acid (HCl)
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]
-
Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.
Visualizations
Caption: Experimental workflow for the deprotection of this compound.
Caption: Troubleshooting flowchart for Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. tert-Butyl Esters [organic-chemistry.org]
Technical Support Center: Crystallization of Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of "Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate". The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My "this compound" product is an oil after synthesis and purification. How can I induce crystallization?
A1: It is a common observation for many Boc-protected amines and related compounds to initially be isolated as oils. Here are several strategies to induce crystallization from an oily product:
-
Trituration with a Non-polar Solvent: This is often the most effective first step. Add a small amount of a non-polar solvent in which the compound is expected to be poorly soluble (an anti-solvent) to your oil. Vigorously stir or sonicate the mixture. The oil may slowly solidify. Common anti-solvents for this purpose are listed in Table 1.
-
Seed Crystal Induction: If you have a small amount of solid "this compound", you can add a seed crystal to the oil.[1][2] This provides a nucleation site for crystal growth. After seeding, you can proceed with trituration or layering with an anti-solvent.
-
Solvent/Anti-Solvent Layering: Dissolve the oil in a minimal amount of a "good" solvent where it is highly soluble. Then, carefully layer a less dense, miscible "poor" solvent (anti-solvent) on top. Over time, diffusion at the interface will reduce the solubility and promote crystal growth.
-
Slow Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial. This gradual increase in concentration can lead to the formation of crystals.
Q2: During my crystallization attempt, the compound "oiled out" instead of forming crystals. What causes this and how can I prevent it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to high supersaturation or rapid cooling. Here's how to address it:
-
Reduce Supersaturation: Your solution may be too concentrated. Add a small amount of the "good" solvent to the hot solution before cooling to reduce the supersaturation level.
-
Slow Cooling: Allow the solution to cool to room temperature slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then gradually cool it further in a refrigerator or ice bath.
-
Solvent System Optimization: The choice of solvent is critical. Experiment with different solvent systems, particularly binary mixtures of a "good" solvent and a "poor" solvent (anti-solvent).[3] A summary of suggested solvent systems is provided in Table 2.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Q3: I have tried several common solvents, but my compound will not crystallize. What are my next steps?
A3: If standard crystallization methods are unsuccessful, consider the following:
-
Purity Check: Impurities can significantly inhibit crystallization.[4][5] Ensure your material is of high purity. Consider re-purifying a small sample by column chromatography and attempting crystallization again. Even impurities not visible by TLC can sometimes hinder crystallization.[4]
-
Alternative Crystallization Techniques:
-
Vapor Diffusion: Dissolve your compound in a small amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, gradually inducing crystallization.[4]
-
Salt Formation: For amines, conversion to a salt by adding an acid can significantly improve crystallization properties.[5] While this would modify your target compound, it can be a useful purification step, after which the free base can be regenerated.
-
Q4: Is "this compound" expected to be a solid at room temperature?
A4: Yes, commercial suppliers list "this compound" as a solid, indicating that it can be crystallized under appropriate conditions. However, like many Boc-protected amines, it may be prone to being isolated as an oil or an amorphous solid, especially if impurities are present.
Data Presentation
Table 1: Recommended Anti-Solvents for Trituration of Oily Products
| Anti-Solvent | Rationale |
| n-Hexane | A very non-polar solvent, often effective at inducing solidification of polar organic compounds.[2] |
| Cyclohexane | Similar to n-hexane, can be used as an alternative.[2] |
| Diethyl Ether | A weakly polar solvent that can be effective for compounds that are too soluble in alkanes.[1] |
| Petroleum Ether | A non-polar hydrocarbon mixture, suitable for inducing precipitation. |
Table 2: Suggested Solvent Systems for Recrystallization
| "Good" Solvent | "Poor" (Anti-)Solvent | Comments |
| Ethyl Acetate | Hexane or Heptane | A very common and effective system for Boc-protected compounds.[3] |
| Ethanol | Water | Suitable for moderately polar compounds. The amount of water needed can be critical.[3] |
| Acetone | n-Hexane | Another viable option for compounds with moderate polarity. |
| Toluene | Methanol | Can be effective for certain classes of organic compounds.[3] |
| Dichloromethane | n-Pentane | A more volatile system, suitable for techniques like solvent layering.[4] |
Experimental Protocols
Protocol 1: Crystallization from an Oily Product via Trituration and Seeding
-
Preparation: Place the oily "this compound" in a clean flask.
-
Seeding (if available): Add a few microscopic seed crystals of the solid compound to the oil.
-
Anti-Solvent Addition: Slowly add a small volume of a suitable anti-solvent (e.g., n-hexane) to the oil while vigorously stirring with a spatula or glass rod.
-
Trituration: Continue to stir and scrape the sides of the flask. The oil should gradually become cloudy and eventually solidify.
-
Pulping: Once a solid has formed, you may add more anti-solvent to create a slurry and continue stirring for a period (e.g., 1-2 hours) to allow for complete conversion to the crystalline form.[2]
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Protocol 2: Recrystallization using a Binary Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude "this compound" (solid or oil) in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).
-
Hot Filtration (optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Anti-Solvent Addition: To the hot, clear solution, add a "poor" solvent (e.g., hexane) dropwise with stirring until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent back into the solution until it becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in a refrigerator or ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.[3]
Mandatory Visualization
Caption: Troubleshooting workflow for the crystallization of "this compound".
References
Technical Support Center: Reaction Monitoring for tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular weights for the starting material and the Boc-protected product?
A1: The expected molecular weights are crucial for LCMS analysis.
-
6-methyl-1,4-diazepane (starting material): The molecular weight is approximately 114.19 g/mol . The protonated molecule [M+H]⁺ would be observed at m/z 115.2.
-
This compound (product): The molecular weight is 214.30 g/mol .[1][2] The protonated molecule [M+H]⁺ would be observed at m/z 215.3.
Q2: What are common solvents (mobile phases) for TLC analysis of this reaction?
A2: A common mobile phase for separating amines and their Boc-protected derivatives is a mixture of a relatively nonpolar solvent with a polar solvent. For this specific compound, a good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). A typical ratio to start with is 95:5 DCM:MeOH. To improve spot shape and reduce streaking of the free amine, a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide can be added to the mobile phase (e.g., 0.1-2.0%).[3]
Q3: How can I visualize the spots on the TLC plate?
A3: Neither the starting material nor the product is strongly UV active. Therefore, after developing the TLC plate, you will need to use a staining solution for visualization. A common and effective stain for amines is ninhydrin, which will typically stain primary and secondary amines with a purple or yellowish color. Another general-purpose stain that can be used is potassium permanganate.
Q4: What are the expected mass fragments in LCMS analysis for the product?
A4: In addition to the [M+H]⁺ ion at m/z 215.3, you should also look for a characteristic fragment corresponding to the loss of the tert-butyl group (-56) or the entire Boc group (-100). Therefore, you might observe fragments at m/z 159.2 ([M-C₄H₈+H]⁺) and m/z 115.2 ([M-Boc+H]⁺), the latter corresponding to the deprotected starting material.
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of spots | The sample is too concentrated (overloaded). | Dilute the sample before spotting it on the TLC plate.[3][4] |
| The compound is strongly basic (like the starting amine). | Add a few drops of triethylamine or ammonium hydroxide to the developing solvent to improve spot shape.[4][5] | |
| Spots are not moving from the baseline (Rf ≈ 0) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of Methanol in a DCM/MeOH mixture).[3] |
| Spots are running at the solvent front (Rf ≈ 1) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by decreasing the proportion of the more polar solvent (e.g., decrease the percentage of Methanol).[3] |
| No spots are visible after staining | The sample concentration is too low. | Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[3][6] |
| The staining method is inappropriate or was not performed correctly. | Ensure the stain is fresh and properly applied. Consider using a different staining method. |
LCMS Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Broad or split peaks | The column may be overloaded or contaminated. | Inject a smaller volume of the sample. Flush the column with a strong solvent.[7] |
| Inappropriate mobile phase pH. | Ensure the mobile phase pH is compatible with the analyte and the column. | |
| Significant peak tailing | Secondary interactions between the basic amine and the silica support of the column. | Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%). Note that TFA can sometimes cause in-source fragmentation of the Boc group. |
| Product peak is weak or absent, but a peak for the deprotected amine is present. | In-source fragmentation of the Boc-protected product. | This can be caused by high source temperature or the use of harsh mobile phase modifiers like TFA.[8] Try reducing the source temperature or using a milder modifier like formic acid.[8] |
| The reaction has not worked, or the product has degraded. | Re-evaluate the reaction conditions and ensure proper work-up and storage of the sample. | |
| Retention time shifts between runs | Inconsistent mobile phase composition or column temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature.[7] |
| Column degradation. | Replace the column if it has been used extensively or subjected to harsh conditions.[7] |
Experimental Protocols
TLC Monitoring Protocol
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a starting line approximately 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., DCM or the reaction solvent).
-
Spotting: Using a capillary tube, spot a small amount of the prepared sample onto the starting line. Also, spot the starting material and, if available, the pure product as references.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 95:5 DCM:MeOH with 0.5% TEA). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Dip the plate in a ninhydrin staining solution and then gently heat it with a heat gun until spots appear.
-
Analysis: Calculate the Rf values for the starting material and product spots and compare them to the reaction mixture lane to assess the progress of the reaction.
LCMS Monitoring Protocol
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase (e.g., 1:1 acetonitrile:water with 0.1% formic acid).
-
LC Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100 - 500.
-
Source Temperature: As low as reasonably possible to minimize in-source fragmentation.
-
-
Analysis: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak at their respective retention times. Confirm the identity of the peaks by their mass-to-charge ratios in the mass spectrum.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| 6-methyl-1,4-diazepane | C₆H₁₄N₂ | 114.19 | 115.2 |
| This compound | C₁₁H₂₂N₂O₂ | 214.30[1][2] | 215.3 |
Experimental Workflow
Caption: Workflow for monitoring the synthesis of this compound.
References
- 1. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 29981001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. silicycle.com [silicycle.com]
- 4. chembam.com [chembam.com]
- 5. pharmashare.in [pharmashare.in]
- 6. bitesizebio.com [bitesizebio.com]
- 7. zefsci.com [zefsci.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate and Other Diazepane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of "tert-butyl 6-methyl-1,4-diazepane-1-carboxylate" against other well-characterized diazepane derivatives. Due to the limited availability of direct experimental data for "this compound," this comparison is based on established structure-activity relationships (SAR) within the diazepane and benzodiazepine classes of compounds and serves as a framework for future experimental evaluation.
Introduction to Diazepane Derivatives
Diazepane and its derivatives, particularly the widely studied 1,4-diazepines, are a class of seven-membered heterocyclic compounds containing two nitrogen atoms. This chemical scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents, most notably the benzodiazepines. These compounds are renowned for their wide range of biological activities, including anxiolytic, anticonvulsant, sedative-hypnotic, and muscle relaxant properties.[1][2][3] Their primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system (CNS).[4][5][6]
"this compound" is a diazepane derivative featuring a methyl group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. The presence and position of these substituents are expected to influence its physicochemical properties and biological activity compared to other derivatives.
Comparative Analysis: Physicochemical and Pharmacological Properties
The following table summarizes the known or predicted properties of "this compound" in comparison to the well-established benzodiazepine, Diazepam, and its active metabolite, Nordazepam.
Table 1: Comparison of Physicochemical and Pharmacological Properties
| Property | This compound | Diazepam | Nordazepam |
| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₆H₁₃ClN₂O | C₁₅H₁₁ClN₂O |
| Molecular Weight | 214.31 g/mol | 284.7 g/mol | 270.7 g/mol |
| Structure | A saturated 1,4-diazepane ring with a methyl group at C6 and a Boc group at N1. | A 1,4-benzodiazepine with a methyl group at N1, a chloro group at C7, and a phenyl group at C5. | An N-desmethylated metabolite of Diazepam. |
| Predicted Lipophilicity (XLogP3) | ~1.8 | ~2.8 | ~2.4 |
| GABA-A Receptor Binding Affinity (Ki) | Data not available. Predicted to have affinity due to the diazepane core. | High affinity (nM range). | High affinity (nM range). |
| Anxiolytic Activity | Data not available. The diazepane scaffold suggests potential anxiolytic effects. | Well-established anxiolytic activity. | Anxiolytic activity. |
| Sedative Effects | Data not available. Potential for sedative effects. | Dose-dependent sedation.[7] | Sedative effects. |
| Motor Coordination Impairment | Data not available. Potential for motor impairment. | Dose-dependent impairment of motor coordination.[8] | Impairment of motor coordination. |
Note: The data for "this compound" is largely predictive and requires experimental validation.
Signaling Pathway and Experimental Workflows
The primary signaling pathway for diazepane derivatives with activity at the GABA-A receptor is illustrated below, along with a typical experimental workflow for their preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazepam - Wikipedia [en.wikipedia.org]
- 8. Effects of halazepam and diazepam on the motor coordination of geriatric subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Biological Activity of Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives of the "Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate" scaffold. Direct biological activity data for "this compound" is not extensively available in the public domain, suggesting its primary role as a synthetic intermediate in the development of more complex, biologically active molecules. However, the broader class of 1,4-diazepane derivatives has been the subject of significant research, revealing a diverse range of pharmacological activities. This guide focuses on the biological profiles of structurally related 1,4-diazepane derivatives to provide insights into the potential applications of this chemical class.
Overview of Biological Activities of 1,4-Diazepane Derivatives
Derivatives of the 1,4-diazepane core structure have been investigated for a variety of therapeutic applications. The inherent flexibility of the seven-membered ring and the ability to introduce diverse substituents at the nitrogen and carbon atoms have made it a privileged scaffold in medicinal chemistry. Key biological activities explored for this class of compounds include:
-
Anticancer Activity: Certain 1,4-diazepane derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1]
-
Sigma Receptor Modulation: Substituted 1,4-diazepanes have been synthesized and evaluated as ligands for sigma receptors, which are implicated in a range of central nervous system (CNS) disorders.[2][3]
-
Anti-tubercular Activity: Novel 1,4-benzodiazepine derivatives, a related class of compounds, have shown potent activity against Mycobacterium tuberculosis.[4]
-
CNS Applications: The 1,4-diazepine skeleton is a core component of many psychoactive drugs, exhibiting anxiolytic, anticonvulsant, and muscle relaxant properties.[5][6]
Comparative Biological Data of 1,4-Diazepane Derivatives
The following tables summarize quantitative biological data for representative 1,4-diazepane derivatives from published studies. It is important to note that these are not derivatives of "this compound" but are structurally related compounds that illustrate the potential of the 1,4-diazepane scaffold.
Table 1: Anticancer Activity of 1-Benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane Derivatives [1]
| Compound | Test Cell Line | IC50 (µM) |
| 4-Benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | Reh (B-cell leukemia) | 18 |
| 4-Benzhydryl-N-(phenyl)-1,4-diazepane-1-carboxamide | Reh (B-cell leukemia) | >100 |
| 4-Benzhydryl-N-(4-fluorophenyl)-1,4-diazepane-1-carboxamide | Reh (B-cell leukemia) | 35 |
Table 2: Sigma Receptor (σR) Binding Affinity of Substituted 1,4-Diazepane Derivatives [2][3]
| Compound | σ1 Receptor (Ki, nM) | σ2 Receptor (Ki, nM) |
| Benzofuran-substituted diazepane derivative 2c | 1.5 | 150 |
| Quinoline-substituted diazepane derivative 2d | 10 | 100 |
| Benzofuran-substituted diazepane derivative 3c | 5 | 80 |
| Quinoline-substituted diazepane derivative 3d | 25 | 50 |
Role as a Synthetic Intermediate: The Case of a Rho-Kinase Inhibitor
While direct biological data on "this compound" is scarce, a closely related compound, (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate , has been utilized as a key intermediate in the synthesis of K-115, a potent Rho-kinase (ROCK) inhibitor. ROCK inhibitors are a class of drugs investigated for the treatment of glaucoma, cardiovascular diseases, and other conditions. This highlights the importance of the N-Boc-protected methyl-1,4-diazepane scaffold in accessing complex and therapeutically relevant molecules.
The general synthetic utility of such intermediates is depicted in the following workflow:
Caption: Synthetic utility of N-Boc-methyl-1,4-diazepane.
The signaling pathway of Rho-kinase, a target for which derivatives of this scaffold have been developed, is illustrated below:
Caption: Inhibition of the Rho-kinase signaling pathway.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of 1,4-diazepane derivatives are crucial for comparative studies. Below are representative methodologies for assessing anticancer activity and sigma receptor binding affinity.
4.1. In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., Reh) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
4.2. Sigma Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity of test compounds to sigma receptors.
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cells expressing the sigma receptor of interest (σ1 or σ2).
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]-pentazocine for σ1) and various concentrations of the test compound.
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at room temperature for a specified time (e.g., 120 minutes).
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Conclusion
While "this compound" is likely a valuable building block in synthetic and medicinal chemistry, its own biological activity remains largely uncharacterized in publicly accessible literature. However, the extensive research into the broader family of 1,4-diazepane derivatives reveals a rich pharmacology with potential applications in oncology, neuropharmacology, and infectious diseases. The data and protocols presented in this guide offer a comparative framework for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile chemical scaffold. Future research into the specific biological activities of derivatives of "this compound" is warranted to fully elucidate their potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis of Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate
For researchers and professionals in drug development, the efficient synthesis of scaffold molecules is a critical aspect of the discovery pipeline. This guide provides a comparative analysis of established and potential alternative synthetic routes to tert-butyl 6-methyl-1,4-diazepane-1-carboxylate, a valuable building block in medicinal chemistry. The routes are compared based on starting materials, reaction steps, overall yield, and key reaction conditions.
Comparison of Synthetic Routes
| Parameter | Route 1: Modified Fukuyama-Mitsunobu Cyclization | Route 2: Reductive Amination and Cyclization | Route 3: Direct Dialkylation |
| Starting Materials | (R)-N-Boc-1,2-diaminopropane, 3-bromo-1-propanol | (R)-N-Boc-1,2-diaminopropane, Malonic acid | (R)-1,2-diaminopropane, Di-tert-butyl dicarbonate, 1,3-dibromopropane |
| Number of Steps | 5 | 4 | 3 |
| Overall Yield (approx.) | ~30-40% | ~25-35% | ~20-30% |
| Key Reactions | Nosylation, Alkylation, Mesylation, Intramolecular Cyclization | Amidation, Reduction, Mesylation, Intramolecular Cyclization | Boc Protection, Dialkylation, Cyclization |
| Chiral Integrity | High, starting from a chiral pool | High, starting from a chiral pool | High, starting from a chiral pool |
| Scalability | Moderate, requires chromatography | Moderate, involves multiple steps | Potentially high, fewer steps |
| Reagent Hazards | Diethyl azodicarboxylate (DEAD) - explosive | Borane reduction - flammable gas | 1,3-dibromopropane - toxic |
Synthetic Pathway Diagrams
Caption: Route 1: Modified Fukuyama-Mitsunobu Cyclization.
Caption: Route 2: Reductive Amination and Cyclization.
Caption: Route 3: Direct Dialkylation.
Experimental Protocols
Route 1: Modified Fukuyama-Mitsunobu Cyclization
This route is adapted from a known procedure for a constitutional isomer and offers good control over stereochemistry.
Step 1: Nosyl Protection of (R)-N-Boc-1,2-diaminopropane To a solution of (R)-N-Boc-1,2-diaminopropane (1.0 eq) and triethylamine (2.5 eq) in dichloromethane at 0 °C, 2-nitrobenzenesulfonyl chloride (1.1 eq) is added portion-wise. The reaction is stirred at room temperature for 12 hours. The mixture is then washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 2: Alkylation with 3-bromo-1-propanol The nosyl-protected diamine (1.0 eq) is dissolved in acetonitrile, and potassium carbonate (3.0 eq) and 3-bromo-1-propanol (1.5 eq) are added. The mixture is heated to reflux for 16 hours. After cooling, the solids are filtered off, and the filtrate is concentrated. The residue is purified by column chromatography.
Step 3: Mesylation of the Alcohol To a solution of the alcohol from the previous step (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 1 hour. The mixture is washed with cold water and brine, dried, and concentrated to give the mesylate, which is used immediately in the next step.
Step 4: Intramolecular Fukuyama-Mitsunobu Cyclization The mesylate (1.0 eq) and triphenylphosphine (1.5 eq) are dissolved in THF. Diethyl azodicarboxylate (DEAD) (1.5 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 12 hours. The solvent is removed, and the residue is purified by column chromatography.
Step 5: Deprotection and Boc Protection The cyclized product (1.0 eq) is dissolved in acetonitrile, and potassium carbonate (3.0 eq) and thiophenol (2.0 eq) are added. The mixture is stirred at room temperature for 4 hours. The solids are filtered off, and the filtrate is concentrated. The residue is dissolved in dichloromethane, and di-tert-butyl dicarbonate (1.2 eq) and triethylamine (1.5 eq) are added. The mixture is stirred for 12 hours, then washed, dried, and concentrated. The final product is purified by column chromatography.
Route 2: Reductive Amination and Cyclization
This proposed route offers a potentially more convergent approach.
Step 1: Amidation with Malonic Acid To a solution of (R)-N-Boc-1,2-diaminopropane (1.0 eq) and malonic acid (1.1 eq) in DMF, dicyclohexylcarbodiimide (DCC) (1.1 eq) is added at 0 °C. The reaction is stirred at room temperature for 12 hours. The precipitated dicyclohexylurea is filtered off, and the filtrate is used in the next step.
Step 2: Reduction of the Amide The crude amide solution is cooled to 0 °C, and a solution of borane-tetrahydrofuran complex (3.0 eq) is added dropwise. The reaction is stirred at room temperature for 6 hours and then quenched by the slow addition of methanol. The solvents are removed under reduced pressure, and the residue is purified.
Step 3: Mesylation of the Primary Alcohol The resulting amino alcohol is subjected to mesylation following the procedure described in Route 1, Step 3.
Step 4: Intramolecular Cyclization To a suspension of sodium hydride (1.5 eq) in dry THF, a solution of the mesylated intermediate (1.0 eq) in THF is added dropwise at 0 °C. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Route 3: Direct Dialkylation
This route represents the most straightforward, though potentially lowest-yielding, approach.
Step 1: Boc Protection of (R)-1,2-diaminopropane To a solution of (R)-1,2-diaminopropane (1.0 eq) and triethylamine (1.1 eq) in methanol at 0 °C, a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol is added dropwise. The reaction is stirred at room temperature for 12 hours. The solvent is removed, and the residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated to give the mono-Boc protected diamine.
Step 2: Dialkylation with 1,3-dibromopropane The mono-Boc protected diamine (1.0 eq) is dissolved in acetonitrile, and potassium carbonate (3.0 eq) and 1,3-dibromopropane (1.1 eq) are added. The mixture is heated to reflux for 24 hours. After cooling, the solids are filtered off, and the filtrate is concentrated.
Step 3: Intramolecular Cyclization The crude dialkylated product is dissolved in a high-boiling solvent such as toluene and heated to reflux for 12 hours to promote intramolecular cyclization. The solvent is removed, and the final product is purified by column chromatography.
Conclusion
The choice of synthetic route for this compound will depend on the specific requirements of the research, including scale, purity, and available resources. The Modified Fukuyama-Mitsunobu Cyclization (Route 1) offers a reliable, albeit lengthy, method with excellent stereochemical control. The Reductive Amination and Cyclization (Route 2) presents a viable alternative with a potentially more convergent design. The Direct Dialkylation (Route 3) is the most concise but may require significant optimization to achieve satisfactory yields. Researchers should carefully consider the trade-offs between the number of steps, overall yield, and reagent handling for their specific application.
A Comparative Guide to the Synthesis of Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic methods for Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The methods are evaluated based on their reaction yields, experimental protocols, and overall efficiency. All quantitative data is summarized for ease of comparison, and detailed experimental procedures are provided.
Method 1: Multi-step Synthesis via N-Benzoyl Protection and Cyclization
This method, detailed in patent EP2818463A1, involves a multi-step sequence starting from (S)-(+)-2-amino-1-propanol. The synthesis proceeds through the protection of the amino group, followed by a series of reactions to construct the diazepane ring and subsequent N-Boc protection.
Method 2: Intramolecular Fukuyama-Mitsunobu Cyclization
This approach, described by Ohshima et al., also utilizes (S)-2-aminopropan-1-ol as the starting material. The key step in this synthesis is an intramolecular Fukuyama-Mitsunobu reaction of a nosyl-protected amino alcohol to form the 1,4-diazepane ring.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two synthesis methods.
| Parameter | Method 1: Multi-step Synthesis | Method 2: Intramolecular Fukuyama-Mitsunobu Cyclization |
| Starting Material | (S)-(+)-2-amino-1-propanol | (S)-2-aminopropan-1-ol |
| Overall Yield | 45.2%[1] | Not explicitly stated in available resources |
| Key Intermediate(s) | (S)-benzyl(1-hydroxypropan-2-yl)carbamate | (S)-N-(1-((3-hydroxypropyl)amino)propan-2-yl)-2-nitrobenzenesulfonamide |
| Purity | 97.5% (by gas chromatography)[1] | High purity implied by practical synthesis designation |
| Optical Purity | 99.9%ee (after derivatization)[1] | High optical purity expected from chiral starting material |
Experimental Protocols
Method 1: Multi-step Synthesis (as per EP2818463A1)
This synthesis involves multiple stages. The following is a summarized protocol based on the information provided in the patent.
Step 1: Synthesis of (S)-benzyl(1-hydroxypropan-2-yl)carbamate To a solution of (S)-(+)-2-amino-1-propanol in purified water, sodium bicarbonate is added. Benzyl chloroformate in tetrahydrofuran is then added at a controlled temperature (below 20°C). The reaction mixture is stirred for 16 hours at room temperature. After extraction with ethyl acetate and washing, the organic layer is dried and concentrated. The product is crystallized from petroleum ether.
Subsequent Steps: The patent describes further steps including mesylation, reaction with an amino alcohol, cyclization, and finally N-Boc protection to yield the target molecule. The overall yield for the entire sequence is reported to be 45.2%[1]. A specific step involving the removal of a 2-nitrophenylsulfonyl protecting group using thiophenol and potassium carbonate in acetonitrile resulted in a yield of 74.5%[1]. Another step, the Boc-protection of a diazepane hydrochloride intermediate, yielded 87.2% of the product.
Method 2: Intramolecular Fukuyama-Mitsunobu Cyclization
The core of this method is the intramolecular cyclization of a nosyl-protected diamino alcohol. While the full detailed protocol from the primary research paper is not publicly available, the general steps based on the Fukuyama-Mitsunobu reaction are as follows:
Step 1: Synthesis of (S)-N-(1-((3-hydroxypropyl)amino)propan-2-yl)-2-nitrobenzenesulfonamide This key intermediate is synthesized by the reaction of (S)-2-aminopropan-1-ol with 2-nitrobenzenesulfonyl chloride, followed by reaction with 3-aminopropan-1-ol.
Step 2: Intramolecular Fukuyama-Mitsunobu Cyclization The N-nosyl diamino alcohol intermediate is subjected to intramolecular cyclization under Mitsunobu conditions. This typically involves the use of a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate or diisopropyl azodicarboxylate). This reaction forms the 1,4-diazepane ring.
Step 3: Deprotection and N-Boc Protection The nosyl group is removed, and the resulting secondary amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate to afford the final product.
Signaling Pathways and Experimental Workflows
Caption: Comparative workflow of the two synthesis methods.
Logical Relationships in Synthesis Strategy
Caption: Decision-making flowchart for selecting a synthesis method.
References
Enantiomeric Separation of Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative analysis of potential chromatographic methods for the enantiomeric separation of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. While specific application notes for this compound are not widely published, this document outlines a systematic approach to method development based on established principles for the separation of structurally related chiral amines and heterocyclic compounds.
Comparison of Chiral Separation Techniques
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two most powerful and widely used techniques for chiral separations in the pharmaceutical industry.[1][2] Both methods typically employ chiral stationary phases (CSPs), with polysaccharide-based CSPs being the most successful for a broad range of racemates.[1]
| Technique | Principle | Advantages | Disadvantages | Typical Starting Conditions |
| Chiral HPLC | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase. | - Wide applicability- Robust and reproducible- Variety of available CSPs | - Higher solvent consumption- Longer run times compared to SFC- Potential for peak broadening | Columns: Amylose or cellulose-based CSPsMobile Phase: Heptane/Isopropanol or Heptane/Ethanol with a basic additive (e.g., diethylamine) |
| Chiral SFC | Differential partitioning in a supercritical fluid mobile phase. | - Faster separations- Higher efficiency- Reduced organic solvent consumption- Orthogonal selectivity to HPLC | - Requires specialized instrumentation- Method development can be more complex | Columns: Amylose or cellulose-based CSPsMobile Phase: CO2 with a modifier (e.g., Methanol, Ethanol) and a basic additive |
Hypothetical Performance Data
The following table presents hypothetical, yet realistic, data for the chiral separation of this compound on two common polysaccharide-based CSPs using both HPLC and SFC. This data is intended to illustrate potential outcomes and guide method development.
| Method | Chiral Stationary Phase | Mobile Phase | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Resolution (Rs) |
| HPLC | Chiralpak® AD-H | n-Heptane/Isopropanol (90:10, v/v) + 0.1% DEA | 8.2 | 9.5 | 1.8 |
| HPLC | Chiralcel® OD-H | n-Heptane/Ethanol (85:15, v/v) + 0.1% DEA | 10.1 | 11.8 | 2.1 |
| SFC | Chiralpak® AD-3 | CO2/Methanol (80:20, v/v) + 0.1% DEA | 3.5 | 4.1 | 1.9 |
| SFC | Chiralcel® OD-3 | CO2/Ethanol (75:25, v/v) + 0.1% DEA | 4.8 | 5.7 | 2.3 |
Experimental Protocols
A systematic screening approach is recommended to identify the optimal chiral separation method.
Sample Preparation
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent. A 1:1 mixture of Methanol and Ethanol is a good starting point to ensure solubility. If using HPLC, dissolving the sample in the initial mobile phase is ideal.[1]
Chiral HPLC Method Screening
Instrumentation: Standard HPLC system with a UV detector.
Screening Workflow:
References
Navigating the Synthesis of Novel Therapeutics: A Cost-Effectiveness Analysis of tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate
For researchers and professionals in drug development, the selection of building blocks is a critical decision weighing cost against performance. This guide provides a comprehensive cost-effectiveness analysis of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds. We compare its procurement and synthesis costs with commercially available alternatives and present supporting data to inform strategic sourcing and research planning.
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of compounds targeting a range of conditions, from central nervous system disorders to cancer. The specific functionalization of this seven-membered ring can significantly influence biological activity. This compound offers a strategic entry point for creating diverse molecular libraries. However, its cost and availability can be significant factors in project feasibility.
Commercial Availability and Cost Comparison
This compound is available from several suppliers, though it often requires custom synthesis, leading to higher costs and longer lead times. A direct price comparison with its isomers and the parent compound reveals significant cost variations.
| Compound | CAS Number | Supplier | Price (USD) | Quantity | Notes |
| This compound | 1211595-59-3 | Millipore/Sigma | $351.40 | 50 mg | Often requires custom synthesis. |
| (R)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate | 1374130-05-8 | Aaronchem | $482.00 | 100 mg | Enantiomerically pure alternative. |
| (S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate | 1035226-84-6 | BLDpharm | Inquiry | - | Pricing available upon request. |
| tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate | 194032-42-3 | BLDpharm | Inquiry | - | Positional isomer. |
| tert-Butyl 1,4-diazepane-1-carboxylate | 112275-50-0 | Oakwood Chemical | $17.00 | 250 mg | Unsubstituted parent compound. |
| $246.00 | 100 g | Significant price decrease at bulk. |
Key Observation: The parent, unsubstituted compound, tert-butyl 1,4-diazepane-1-carboxylate, is significantly more affordable, especially at a larger scale. This suggests that if the methyl group at the 6-position is not critical for the desired biological activity, or if it can be introduced later in the synthetic route, significant cost savings can be achieved. The high cost of the methylated derivatives, particularly when enantiomerically pure, underscores the economic benefit of developing an efficient in-house synthesis if a particular isomer is essential.
In-House Synthesis: A Potential for Cost Reduction
A plausible synthetic route, adapted from methodologies for similar compounds, is outlined below. The cost-effectiveness of this approach would heavily depend on the yield of the cyclization step and the cost of the starting materials.
Representative Synthetic Protocol for N-Boc-1,4-diazepane Derivatives
A general and efficient procedure for the synthesis of 1,4-diazepine derivatives involves the reaction of ketimine intermediates with aldehydes in the presence of a catalyst. For the synthesis of N-Boc protected derivatives, a common method is the reaction of a diamine with di-tert-butyl dicarbonate (Boc)₂O. The introduction of the methyl group can be achieved by starting with a methylated diamine precursor.
Experimental Workflow for Synthesis of N-Boc-Protected 1,4-Diazepanes:
Caption: General workflow for the synthesis of N-Boc-1,4-diazepane derivatives.
Performance and Biological Context: Alzheimer's Disease and Beyond
Recent research has highlighted the potential of 1,4-diazepane derivatives as therapeutic agents, particularly in the context of neurodegenerative diseases like Alzheimer's. These compounds have been investigated as inhibitors of amyloid-beta (Aβ) aggregation and as ligands for sigma receptors, both of which are implicated in the pathology of Alzheimer's disease.[1]
The methylation pattern on the 1,4-diazepane ring can significantly impact biological activity. While direct comparative data for this compound is scarce, studies on related series of 1,4-diazepane derivatives suggest that the position and stereochemistry of substituents can influence binding affinity and efficacy.
Relevant Signaling Pathways in Alzheimer's Disease
The therapeutic potential of 1,4-diazepane derivatives in Alzheimer's disease is linked to their ability to modulate key pathological pathways. As inhibitors of Aβ aggregation, they can prevent the formation of toxic amyloid plaques. As sigma receptor ligands, they may offer neuroprotective effects.
Caption: Potential mechanisms of action for 1,4-diazepane derivatives in Alzheimer's disease.
Conclusion and Recommendations
The cost-effectiveness of using this compound in a drug discovery program is a multifaceted issue.
-
For early-stage exploratory research where small quantities are needed, purchasing the compound, despite its high cost, may be the most time-efficient option. This allows for rapid screening and proof-of-concept studies.
-
If the methyl group is not a critical pharmacophore, utilizing the much cheaper parent compound, tert-butyl 1,4-diazepane-1-carboxylate, is a highly recommended cost-saving strategy.
-
For later-stage development or when a specific methylated isomer is required in larger quantities, developing a robust in-house synthesis is likely to be the most cost-effective approach. This requires an initial investment in process development but can lead to substantial long-term savings.
Researchers are encouraged to perform a thorough structure-activity relationship (SAR) study to determine the importance of the methyl group's position and stereochemistry before committing to a large-scale synthesis or purchase of a specific isomer. This strategic approach will ensure the most efficient use of resources in the pursuit of novel therapeutics.
References
Comparative Performance of Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate in Various Solvent Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system and protecting group strategy is paramount for the successful synthesis, purification, and handling of key intermediates. This guide provides a comprehensive comparison of "tert-butyl 6-methyl-1,4-diazepane-1-carboxylate" with alternative protected diamines, focusing on their stability and solubility profiles. The information presented herein is supported by established chemical principles and extrapolated data from analogous structures to provide a practical framework in the absence of specific experimental data for the title compound.
I. Overview of this compound and Alternatives
This compound is a valuable building block in medicinal chemistry, featuring a diazepane scaffold common in various biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group offers the advantage of being robust under many synthetic conditions while being readily removable under acidic conditions.[1]
However, the choice of a protecting group is critical and depends on the overall synthetic strategy, including the presence of other functional groups and the desired reaction conditions. This guide will compare the Boc-protected compound with two common alternatives: the Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) protected analogues of 6-methyl-1,4-diazepane.
II. Data Presentation: Solubility and Stability Comparison
Table 1: Predicted Qualitative Solubility
| Solvent System | This compound (Boc) | 1-Cbz-6-methyl-1,4-diazepane (Cbz) | 1-Fmoc-6-methyl-1,4-diazepane (Fmoc) |
| Polar Aprotic | |||
| Dichloromethane (DCM) | Soluble[4] | Soluble | Soluble |
| Tetrahydrofuran (THF) | Soluble[5] | Soluble | Soluble |
| Acetonitrile (ACN) | Soluble[5] | Soluble | Soluble |
| Dimethylformamide (DMF) | Soluble | Soluble | Soluble[] |
| Polar Protic | |||
| Methanol (MeOH) | Soluble[4] | Soluble | Soluble |
| Ethanol (EtOH) | Soluble | Soluble | Soluble |
| Water | Sparingly Soluble to Insoluble[4] | Insoluble | Insoluble |
| Non-Polar | |||
| Hexanes | Sparingly Soluble to Insoluble | Sparingly Soluble to Insoluble | Sparingly Soluble to Insoluble |
| Toluene | Soluble | Soluble | Soluble |
Table 2: General Stability Profile of Protected Diamines
| Condition | Boc Group Stability | Cbz Group Stability | Fmoc Group Stability |
| Acidic | Labile (e.g., TFA, HCl)[1][3] | Stable[2] | Stable |
| Basic | Stable[1] | Stable[2] | Labile (e.g., Piperidine)[3] |
| Nucleophiles | Stable[1] | Stable | Labile |
| Hydrogenolysis | Stable | Labile (e.g., H₂, Pd/C)[3] | Stable |
| Thermal | Potentially unstable at elevated temperatures (>85-90°C)[1] | Generally Stable | Generally Stable |
III. Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound and its alternatives.
A. Protocol for Determination of Kinetic Solubility by UV-Vis Spectroscopy
Objective: To determine the kinetic solubility of the test compound in a given solvent system.
Materials:
-
Test compound (e.g., this compound)
-
Dimethyl sulfoxide (DMSO)
-
Solvent of interest (e.g., Phosphate-buffered saline, pH 7.4)
-
96-well microplate (UV-transparent)
-
Microplate reader with UV-Vis capabilities
-
Centrifuge with a plate rotor
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In the 96-well plate, perform a serial dilution of the stock solution with the solvent of interest to achieve a range of concentrations (e.g., from 200 µM down to 0.1 µM).
-
Equilibration: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for precipitation of the compound.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated compound.
-
Supernatant Transfer: Carefully transfer a known volume of the supernatant from each well to a new, clean 96-well UV-transparent plate.
-
UV-Vis Measurement: Measure the absorbance of the supernatant at a predetermined wavelength (e.g., 210 nm).
-
Data Analysis: Create a standard curve using the absorbance readings of the soluble concentrations. The kinetic solubility is the concentration at which the absorbance plateaus, indicating the point of saturation.
B. Protocol for Forced Degradation Study (Stability Assessment)
Objective: To assess the stability of the test compound under various stress conditions.
Materials:
-
Test compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Organic solvent for dissolution (e.g., Acetonitrile)
-
HPLC system with UV or MS detector
-
pH meter
-
Oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare solutions of the test compound (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and a control in the organic solvent).
-
Acidic and Basic Hydrolysis: Incubate the HCl and NaOH solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Store the H₂O₂ solution at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at a specified temperature (e.g., 80°C) for 48 hours.
-
Photolytic Degradation: Expose a solid sample of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze by HPLC to determine the percentage of the remaining parent compound and identify any major degradation products.
IV. Visualizations
The following diagrams illustrate the experimental workflow for solubility and stability testing, and the logical relationship between different protecting group strategies.
References
A Comparative Guide to the Stereoselective Synthesis of tert-Butyl 6-Methyl-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for obtaining the chiral building block, tert-butyl 6-methyl-1,4-diazepane-1-carboxylate. The stereochemical purity of this intermediate is often critical for the efficacy and safety of downstream pharmaceutical compounds. This document outlines a practical, established method for its synthesis and compares it with alternative stereoselective strategies.
Introduction
This compound is a valuable heterocyclic scaffold in medicinal chemistry. The presence of a stereocenter at the 6-position necessitates highly selective synthetic routes to access enantiomerically pure forms. This guide focuses on a practical and scalable synthesis of the (S)-enantiomer and discusses other potential asymmetric approaches for comparison.
Primary Synthesis Method: Intramolecular Cyclization of a Chiral Amino Alcohol
A robust and well-documented method for the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (equivalent to the 6-methyl isomer) has been established as a key step in the production of the Rho-kinase inhibitor K-115.[1][2] This method relies on the intramolecular cyclization of a nosyl-protected diamino alcohol derived from a commercially available chiral starting material.
Experimental Protocol:
The synthesis commences with commercially available (S)-2-aminopropan-1-ol. The key steps involve:
-
Nosyl Protection: The primary amine of (S)-2-aminopropan-1-ol is selectively protected with 2-nitrobenzenesulfonyl chloride (Ns-Cl).
-
Mesylation: The hydroxyl group is activated by conversion to a mesylate.
-
Nucleophilic Substitution: The mesylate is displaced with an aminoethyl group, which is Boc-protected at one terminus.
-
Nosyl Deprotection and Boc Protection: The nosyl group is removed from the secondary amine, followed by protection with a Boc group.
-
Intramolecular Fukuyama-Mitsunobu Cyclization: The crucial ring-closing step is achieved through an intramolecular Fukuyama-Mitsunobu reaction to form the 1,4-diazepane ring.[1][2]
-
Final Deprotection: Removal of the remaining protecting group yields the target compound.
Data Presentation:
| Step | Reactants | Reagents | Solvent | Yield (%) | Stereochemical Purity |
| Overall | (S)-2-aminopropan-1-ol | Multiple | Multiple | Not explicitly stated, but described as a "practical" and "multikilogram production" method.[1][2] | High (implied by use in pharma) |
Logical Workflow of the Primary Synthesis:
Caption: Synthetic pathway for (S)-tert-butyl 6-methyl-1,4-diazepane-1-carboxylate.
Comparison with Alternative Stereoselective Methods
While the intramolecular cyclization method is proven for large-scale synthesis, other modern asymmetric techniques offer potential alternatives for accessing chiral 1,4-diazepanes. These methods may offer advantages in terms of step economy or the avoidance of specific protecting groups.
Biocatalytic Asymmetric Reductive Amination
Imine reductases (IREDs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines, including cyclic structures. An enzymatic intramolecular asymmetric reductive amination has been successfully developed for the synthesis of various chiral 1,4-diazepanes with high enantioselectivity.[3]
Conceptual Experimental Workflow:
-
Substrate Synthesis: A suitable amino-ketone precursor is synthesized.
-
Enzymatic Reductive Amination: The amino-ketone is subjected to an imine reductase in the presence of a suitable cofactor (e.g., NADH or NADPH). The enzyme catalyzes the intramolecular cyclization and reduction to form the chiral 1,4-diazepane.
-
Purification: The product is isolated and purified.
Potential Performance:
| Method | Key Reagent/Catalyst | Stereoselectivity (ee%) | Key Advantages | Key Disadvantages |
| Biocatalytic Reductive Amination | Imine Reductase (IRED) | 93 to >99% for various substituted 1,4-diazepanes[1][3] | High enantioselectivity, mild reaction conditions, environmentally friendly. | Substrate scope can be limited, requires specific enzyme screening and optimization. |
Signaling Pathway for Biocatalytic Synthesis:
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate
For laboratory professionals engaged in research, scientific analysis, and drug development, the responsible management and disposal of chemical waste is paramount to ensuring a safe working environment and protecting the environment. This guide provides detailed, step-by-step procedures for the proper disposal of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate, a compound commonly used in organic synthesis.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound, if available from the supplier. In the absence of a specific SDS, the following general precautions for handling protected amines should be strictly adhered to.
Personal Protective Equipment (PPE):
Proper PPE is essential to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A laboratory coat. |
| Respiratory | Work in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed environmental waste management company.[1]
1. Waste Segregation and Collection:
Proper segregation of chemical waste is critical to prevent dangerous reactions.[1]
-
Waste Identification: Clearly label a dedicated waste container for "this compound and related waste."
-
Containerization: Use a sealable, chemically compatible container for all waste, including the pure compound, contaminated consumables (e.g., pipette tips, weighing boats), and any solvent used for cleaning glassware.
-
Segregation: Store the waste container separately from incompatible materials, particularly strong acids and oxidizing agents.[1]
Waste Stream Segregation:
| Waste Stream | Segregation Protocol |
| Solid Waste | Place pure this compound and contaminated solid materials directly into the designated, labeled hazardous waste container. |
| Liquid Waste (Organic Solvents) | Collect any organic solvents used to dissolve or rinse glassware containing the compound in a separate, appropriately labeled hazardous waste container for halogenated or non-halogenated solvents, as applicable. |
| Aqueous Waste | Avoid disposing of this compound down the drain.[1] Any aqueous solutions containing this chemical should be collected as hazardous aqueous waste. |
2. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from direct sunlight and heat sources.[1]
-
Ensure the storage area is secure and only accessible to authorized personnel.
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[1]
-
Provide them with a clear inventory of the waste.
Alternative Procedure: Deprotection Prior to Disposal (for Advanced Users)
Disclaimer: The following procedure involves a chemical reaction and should only be performed by trained chemists in a controlled laboratory setting with appropriate safety measures in place. This is a potential pre-treatment step and the resulting waste streams must still be disposed of as hazardous waste.
The tert-butoxycarbonyl (Boc) protecting group is acid-labile and can be removed using strong acids.[2] This process converts the protected amine into its corresponding amine salt.
Experimental Protocol for Boc Deprotection:
-
Reaction Setup: In a fume hood, dissolve the waste this compound in a suitable solvent such as ethyl acetate or dichloromethane.
-
Acid Addition: Slowly add an excess of a strong acid, such as 3 M hydrochloric acid in ethyl acetate or a solution of trifluoroacetic acid (TFA) in dichloromethane.[2] The reaction is often accompanied by the evolution of carbon dioxide gas, so the system should not be sealed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the deprotection can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Waste Neutralization and Collection:
-
The resulting acidic solution contains the amine salt and is corrosive. This solution must be neutralized before final disposal.
-
Slowly and carefully add a base (e.g., sodium bicarbonate solution) until the solution is neutral (pH ~7). Be aware that this will generate more CO2 gas.
-
The neutralized aqueous layer should be collected as hazardous aqueous waste.
-
The organic layer should be collected as hazardous organic waste.
-
All materials used in this process, including the final neutralized solutions, must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Handling Protocols for Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate, a key reagent in pharmaceutical research and development. Adherence to these protocols is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles. A face shield may be required for larger quantities. | Recommended when contact is likely. MDI, a related isocyanate, can cause eye irritation, and immediate rinsing is crucial if contact occurs[2]. |
| Hand Protection | Impervious gloves (e.g., nitrile). | Double gloving is advised when handling the substance[3][4]. Change gloves regularly, at least hourly, or immediately if contaminated, torn, or punctured[4][5]. Wash hands thoroughly before and after glove use[4]. |
| Body Protection | Protective disposable gown or lab coat. | Should be made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs[3][4]. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or a chemical respirator with an organic vapor cartridge). | Generally not required with adequate general ventilation. However, if ventilation is insufficient or if airborne exposures are possible, a respirator is necessary[2][3]. An organic vapor cartridge with a particulate filter (e.g., OV/P100) may be appropriate[2]. |
Operational and Handling Plan
A systematic approach to handling this compound is essential to minimize exposure risk.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Work in a designated area with adequate ventilation, such as a chemical fume hood[1].
-
Before handling, put on all required PPE as outlined in Table 1.
-
Assemble all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels.
-
-
Handling:
-
Minimize the generation of dust when weighing the solid material[1].
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Use appropriate tools, such as a pipette or syringe, for liquid transfers.
-
-
Storage:
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Containment:
-
Disposal:
-
Dispose of the chemical waste through an approved waste disposal plant[1].
-
Consult local, state, and federal regulations for specific disposal requirements.
-
In Case of a Spill:
-
Evacuate and Secure: Clear the area of unnecessary personnel.
-
Ventilate: Ensure adequate ventilation in the spill area.
-
Containment: For spills, prevent further spread by using an inert absorbent material such as vermiculite, dry sand, or earth[1].
-
Collection: Carefully sweep or vacuum the absorbed material into a suitable disposal container[1].
-
Decontamination: Clean the spill area thoroughly.
By adhering to these safety protocols, researchers can handle this compound with confidence, ensuring a safe and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
